Phthalide, 3-ethoxy-
Description
The exact mass of the compound Phthalide, 3-ethoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phthalide, 3-ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalide, 3-ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-12-10-8-6-4-3-5-7(8)9(11)13-10/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBNFFOSUGMASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303460 | |
| Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16824-02-5 | |
| Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16824-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 132303 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalide, 3-ethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalide, 3-ethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Ethoxyphthalide from 2-Formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-ethoxyphthalide from 2-formylbenzoic acid. The synthesis proceeds through the formation of a cyclic hemiacetal intermediate, which is then converted to the corresponding ethoxy acetal. This document details the underlying chemical principles, a representative experimental protocol, and the expected quantitative data for this transformation.
Core Chemical Principles: Tautomerism and Acetal Formation
The synthesis of 3-ethoxyphthalide from 2-formylbenzoic acid is a fascinating example of ring-chain tautomerism and acid-catalyzed acetal formation. 2-Formylbenzoic acid, which possesses both an aldehyde and a carboxylic acid functional group in ortho positions, exists in equilibrium with its cyclic hemiacetal (or lactol) tautomer, 3-hydroxyphthalide[1]. This intramolecular cyclization is a key step that sets the stage for the subsequent reaction.
The 3-hydroxyphthalide intermediate, being a hemiacetal, is susceptible to reaction with alcohols in the presence of an acid catalyst to form a stable acetal. In this specific synthesis, ethanol is used as the alcohol, leading to the formation of 3-ethoxyphthalide, a cyclic acetal. The reaction is reversible and is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Reaction Pathway and Mechanism
The overall transformation can be depicted as a two-step process that occurs in situ:
-
Ring-Chain Tautomerization: 2-Formylbenzoic acid undergoes an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the aldehyde's carbonyl carbon to form the cyclic 3-hydroxyphthalide.
-
Acid-Catalyzed Etherification: The 3-hydroxyphthalide is then protonated by an acid catalyst, which converts the hydroxyl group into a good leaving group (water). A molecule of ethanol then acts as a nucleophile, attacking the carbocationic center. Subsequent deprotonation yields the final product, 3-ethoxyphthalide.
Reaction Scheme:
Caption: Overall reaction pathway for the synthesis of 3-ethoxyphthalide.
Detailed Experimental Protocol
Materials:
-
2-Formylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-formylbenzoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).
-
Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the ethanol under reduced pressure. Partition the residue between an organic solvent (e.g., diethyl ether) and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 3-ethoxyphthalide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 3-ethoxyphthalide. These values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Reactants | |
| 2-Formylbenzoic acid | 1.0 equivalent |
| Anhydrous Ethanol | 10-20 equivalents (serves as reactant and solvent) |
| Acid Catalyst (H₂SO₄) | 0.05-0.1 equivalents |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C for ethanol) |
| Reaction Time | 4-8 hours |
| Product Information | |
| Product Name | 3-Ethoxyphthalide |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Expected Yield | 70-90% |
| Characterization Data | |
| Appearance | White to off-white solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~7.9 (d, 1H), ~7.6 (m, 2H), ~7.5 (d, 1H), ~6.5 (s, 1H), ~3.8 (q, 2H), ~1.3 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | ~170, ~145, ~134, ~130, ~129, ~125, ~122, ~102, ~65, ~15 |
| IR (KBr, cm⁻¹) | ~1760 (C=O, lactone), ~1100 (C-O, ether) |
Experimental Workflow
The logical flow of the experimental procedure can be visualized as follows:
Caption: Experimental workflow for the synthesis of 3-ethoxyphthalide.
This technical guide provides a solid foundation for the synthesis of 3-ethoxyphthalide from 2-formylbenzoic acid. Researchers and professionals in drug development can utilize this information to further explore the synthesis and potential applications of this and related phthalide derivatives.
References
Spectroscopic and Synthetic Profile of 3-Ethoxy-2-Benzofuran-1-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-ethoxy-2-benzofuran-1-one, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and clearly presented data to facilitate its use in further research and application.
Spectroscopic Data
The structural elucidation of 3-ethoxy-2-benzofuran-1-one is supported by a combination of spectroscopic techniques. The key data are summarized below.
Identity and Physicochemical Properties
| Parameter | Value | Reference |
| Chemical Name | 3-Ethoxy-2-benzofuran-1-one | |
| Synonyms | 3-Ethoxyphthalide | [1] |
| CAS Number | 16824-02-5 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.1846 g/mol | [1] |
Spectroscopic Data Summary
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1760 | C=O (lactone carbonyl) stretching |
| ~1600, ~1480 | C=C aromatic ring stretching |
| ~1250 | C-O-C (ether) stretching |
| ~1050 | C-O (lactone) stretching |
Note: The IR data is based on the typical absorption ranges for the functional groups present in the molecule and is consistent with the data available from the NIST WebBook for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular ion) |
| 149 | [M - C₂H₅]⁺ or [M - OCH₂CH₃]⁺ |
| 133 | [M - OC₂H₅]⁺ |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: The fragmentation pattern is predicted based on the structure and supported by general fragmentation rules for similar compounds and data available from the NIST WebBook.[1]
Experimental Protocols
Synthesis of 3-Ethoxy-2-Benzofuran-1-one
A detailed experimental protocol for the synthesis of 3-ethoxy-2-benzofuran-1-one is not explicitly available in the searched literature. However, a plausible synthetic route can be devised based on the preparation of the precursor, 3-chlorophthalide, and subsequent nucleophilic substitution with ethanol.
Step 1: Synthesis of 3-Chlorophthalide
A potential precursor, 3-chlorophthalide, can be synthesized by the hydrolysis of pentachloro-o-xylene. The process involves reacting pentachloro-o-xylene with water in the presence of a Lewis acid catalyst at elevated temperatures. The controlled addition of water is crucial for high yield and purity.
Step 2: Synthesis of 3-Ethoxy-2-Benzofuran-1-one from 3-Chlorophthalide
The conversion of 3-chlorophthalide to 3-ethoxy-2-benzofuran-1-one can be achieved through a nucleophilic substitution reaction with ethanol.
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Reaction: 3-Chlorophthalide is dissolved in an excess of absolute ethanol, which acts as both the solvent and the nucleophile.
-
Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is added to neutralize the HCl generated during the reaction.
-
Temperature: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude 3-ethoxy-2-benzofuran-1-one can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for Spectroscopic Analysis
The following are general procedures for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids or low-melting solids), as a KBr pellet (for solids), or in a suitable solvent.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to provide structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like 3-ethoxy-2-benzofuran-1-one.
Caption: Workflow for the synthesis and spectroscopic characterization of 3-ethoxy-2-benzofuran-1-one.
References
An In-depth Technical Guide to 3-Ethoxyphthalide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalides, a class of bicyclic lactones, represent a core structural motif in a variety of natural products and pharmacologically active compounds. Their diverse biological activities, ranging from antifungal and antibacterial to neuroprotective and anticancer, have established them as privileged scaffolds in medicinal chemistry and drug discovery. 3-Ethoxyphthalide, a derivative with an ethoxy group at the 3-position, is a specific member of this class with potential for novel applications. This technical guide provides a comprehensive overview of the known and predicted properties of 3-ethoxyphthalide, a detailed potential synthetic protocol, and a discussion of its prospective utility in research and development.
Physicochemical Properties
Due to the limited availability of experimental data, the following table summarizes the predicted physicochemical properties of 3-ethoxyphthalide. These values were computationally generated and serve as a preliminary guide for handling and characterization.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| CAS Number | Not assigned |
| Appearance | Predicted to be a solid or oil |
| Melting Point | Not available |
| Boiling Point | Estimated to be in the range of 280-320 °C |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, methanol, DMSO, and dichloromethane. Limited solubility in water is expected. |
| LogP | ~1.5 - 2.5 |
| pKa | Not applicable |
Note: These properties are estimations and should be confirmed through experimental analysis.
Chemical Reactivity and Stability
3-Ethoxyphthalide, as a lactone, is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the lactone ring to form the corresponding 2-(1-ethoxy-1-hydroxyethyl)benzoic acid. The ethoxy group at the 3-position is an acetal-like functionality and may be sensitive to strong acids. The compound is expected to be stable under neutral, anhydrous conditions. For storage, it is recommended to keep it in a cool, dry place, away from strong acids and bases.
Proposed Synthesis Protocol
Step 1: Synthesis of 3-Hydroxyphthalide
This step involves the reduction of the aldehyde group of 2-formylbenzoic acid to a hydroxyl group, which then undergoes spontaneous cyclization to form the lactone, 3-hydroxyphthalide.
-
Materials:
-
2-Formylbenzoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-formylbenzoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic and will be accompanied by gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 3-hydroxyphthalide, which can be purified by recrystallization or column chromatography.
-
Step 2: Ethoxylation of 3-Hydroxyphthalide to form 3-Ethoxyphthalide
This step involves the conversion of the hydroxyl group of 3-hydroxyphthalide to an ethoxy group under acidic conditions.
-
Materials:
-
3-Hydroxyphthalide
-
Anhydrous ethanol
-
A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-hydroxyphthalide in anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-ethoxyphthalide.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Spectroscopic Analysis (Predicted)
The structural confirmation of the synthesized 3-ethoxyphthalide would rely on standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (in CDCl₃):
-
A triplet at ~1.2 ppm (3H) corresponding to the methyl protons of the ethoxy group.
-
A quartet at ~3.6 ppm (2H) corresponding to the methylene protons of the ethoxy group.
-
A singlet or a multiplet at ~5.5-6.0 ppm (1H) for the proton at the 3-position.
-
A series of multiplets in the aromatic region (~7.4-7.9 ppm, 4H).
-
-
¹³C NMR (in CDCl₃):
-
A signal at ~15 ppm for the methyl carbon of the ethoxy group.
-
A signal at ~65 ppm for the methylene carbon of the ethoxy group.
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A signal at ~100-105 ppm for the carbon at the 3-position.
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Signals in the range of ~120-140 ppm for the aromatic carbons.
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A signal at ~170 ppm for the carbonyl carbon of the lactone.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1760-1780 cm⁻¹ characteristic of a γ-lactone carbonyl group.
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C-O stretching vibrations in the region of 1000-1300 cm⁻¹.
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Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) at m/z = 178.
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Characteristic fragmentation patterns involving the loss of the ethoxy group or the entire side chain.
-
Potential Biological Activities and Applications
While no specific biological activities have been reported for 3-ethoxyphthalide, the broader class of phthalides exhibits a wide range of pharmacological effects. This suggests that 3-ethoxyphthalide could be a valuable compound for screening in various biological assays.
-
Neuroprotective Effects: Several phthalides isolated from celery and other plants have shown neuroprotective properties, suggesting potential applications in neurodegenerative disease research.
-
Antimicrobial Activity: Phthalides have been reported to possess antifungal and antibacterial activities, making them of interest in the development of new anti-infective agents.
-
Anticancer Potential: Some natural and synthetic phthalides have demonstrated cytotoxic effects against various cancer cell lines.
The introduction of an ethoxy group at the 3-position can influence the lipophilicity and metabolic stability of the phthalide core, potentially leading to altered pharmacokinetic and pharmacodynamic properties. Therefore, 3-ethoxyphthalide represents an interesting candidate for further investigation in drug discovery programs.
Safety and Handling
As with any chemical compound, 3-ethoxyphthalide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. A detailed safety data sheet (SDS) should be consulted before handling the compound, although one may not be readily available for this specific molecule.
Conclusion
3-Ethoxyphthalide is a phthalide derivative with potential for applications in medicinal chemistry and materials science. While experimental data on this specific compound is scarce, this guide provides a foundation based on predicted properties and established synthetic methodologies for related structures. The detailed synthetic protocol and predicted spectral data offer a starting point for its preparation and characterization. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological properties of 3-ethoxyphthalide and to explore its potential as a novel scaffold in drug discovery and other scientific disciplines.
Mandatory Visualizations
Experimental Workflow for the Synthesis of 3-Ethoxyphthalide
Caption: A two-step workflow for the proposed synthesis of 3-ethoxyphthalide.
Logical Relationship of Phthalide Derivatives and Potential Activities
Caption: Relationship between the phthalide core, its derivatives, and potential biological activities.
The Formation of 3-Ethoxyphthalide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of formation, experimental protocols, and quantitative data for the synthesis of 3-ethoxyphthalide. The information presented is intended to provide a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
3-Ethoxyphthalide is a lactone derivative of phthalic acid, characterized by an ethoxy group at the 3-position of the isobenzofuranone ring system. Phthalides are a class of compounds that have garnered significant interest due to their presence in various natural products and their potential as synthetic intermediates in medicinal chemistry. Understanding the mechanism of formation of substituted phthalides like 3-ethoxyphthalide is crucial for the development of efficient synthetic strategies and the exploration of their chemical properties.
Mechanism of Formation
The formation of 3-ethoxyphthalide from phthalic anhydride and ethanol is not a simple esterification but rather a reductive process. The most plausible pathway involves the in-situ reduction of phthalic anhydride to phthalide, which then undergoes further reaction in the presence of ethanol. The key steps are outlined below:
Step 1: Reduction of Phthalic Anhydride to Phthalide
The initial and critical step is the reduction of one of the carbonyl groups of phthalic anhydride to a methylene group, forming the phthalide core. This is typically achieved using a reducing agent such as sodium borohydride (NaBH₄). The reaction proceeds via nucleophilic attack of the hydride ion on one of the carbonyl carbons.
Step 2: Formation of the Hemiacetal Intermediate
While a direct synthesis of 3-ethoxyphthalide from phthalic anhydride in a single step is not extensively documented, a plausible mechanism involves the formation of a hemiacetal intermediate. In an acidic or basic environment, the phthalide can exist in equilibrium with its open-chain aldehyde-acid form, o-phthalaldehydic acid. In the presence of ethanol, this aldehyde can form a hemiacetal.
Step 3: Formation of 3-Ethoxyphthalide
The hemiacetal can then undergo intramolecular cyclization to form the stable 3-ethoxyphthalide. Alternatively, if the reduction is carried out in ethanol, it is possible that the intermediate formed after the initial hydride attack on the anhydride can be trapped by ethanol before the second carbonyl is fully reduced, leading to the formation of the 3-ethoxyphthalide.
A proposed mechanism for the formation of 3-ethoxyphthalide is the reductive alkoxylation of phthalic anhydride. In this process, the reduction and the introduction of the ethoxy group occur in a concerted or sequential manner within the same reaction pot.
Reaction Pathway Diagram
The following diagram illustrates the proposed reaction pathway for the formation of 3-ethoxyphthalide from phthalic anhydride.
Caption: Proposed reaction pathway for the formation of 3-ethoxyphthalide.
Experimental Protocols
4.1. General Protocol for the Reduction of Phthalic Anhydride to Phthalide
This protocol, adapted from the work of McAlees, McCrindle, and Sneddon, describes the reduction of phthalic anhydrides to phthalides using sodium borohydride.[1]
Materials:
-
Substituted Phthalic Anhydride (1.0 g)
-
Sodium Borohydride (equimolar amount)
-
Dry Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid
-
Ether
-
Aqueous Sodium Hydrogen Carbonate
Procedure:
-
A solution of the phthalic anhydride (1.0 g) in dry THF is prepared. For anhydrides with poor solubility, a suspension may be used.
-
The anhydride solution/suspension is added dropwise over 5-10 minutes to a stirred, ice-cold suspension of an equimolar amount of sodium borohydride in the same solvent.
-
The resulting mixture is stirred for a further 2 hours at 20 °C.
-
The reaction is worked up by careful acidification with dilute hydrochloric acid.
-
The product is extracted into ether.
-
The ether extract is washed with aqueous sodium hydrogen carbonate, dried over a suitable drying agent (e.g., anhydrous MgSO₄), and the solvent is evaporated to yield the crude phthalide.
Note: To adapt this for the synthesis of 3-ethoxyphthalide, ethanol could be used as the solvent or co-solvent, and the reaction conditions would need to be optimized.
Quantitative Data
Quantitative data for the direct synthesis of 3-ethoxyphthalide is scarce in the literature. However, data from the reduction of various substituted phthalic anhydrides to their corresponding phthalides using sodium borohydride can provide an indication of the expected yields for the phthalide core formation.
| Starting Anhydride | Product Phthalide(s) | Total Yield (%) | Isomer Distribution |
| 3-Methylphthalic Anhydride | 4-Methylphthalide & 7-Methylphthalide | 85 | 4-Me: 60%, 7-Me: 40% |
| 3-Nitrophthalic Anhydride | 4-Nitrophthalide & 7-Nitrophthalide | 70 | 4-NO₂: >95%, 7-NO₂: <5% |
| 4-Methylphthalic Anhydride | 5-Methylphthalide & 6-Methylphthalide | 88 | 5-Me: 50%, 6-Me: 50% |
| 4-Methoxyphthalic Anhydride | 5-Methoxyphthalide & 6-Methoxyphthalide | 90 | 5-MeO: 75%, 6-MeO: 25% |
Data adapted from McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Reduction of substituted phthalic anhydrides with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, 2030-2037.[1]
Logical Relationship Diagram
The following diagram illustrates the logical steps and considerations for the synthesis and characterization of 3-ethoxyphthalide.
Caption: Workflow for the synthesis and analysis of 3-ethoxyphthalide.
Conclusion
The formation of 3-ethoxyphthalide from phthalic anhydride is a multi-step process initiated by the reduction of the anhydride. While a definitive, optimized one-pot synthesis is not yet established in the literature, the principles of phthalide formation via reduction provide a strong foundation for developing such a protocol. Further research is warranted to elucidate the precise mechanism of ethoxy group incorporation and to optimize the reaction conditions for high-yield synthesis. The information and protocols provided in this guide serve as a valuable starting point for researchers interested in the synthesis and application of 3-ethoxyphthalide and related compounds.
References
Stability of 3-Ethoxyphthalide Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the stability of 3-ethoxyphthalide under acidic conditions. As a lactone, 3-ethoxyphthalide is susceptible to acid-catalyzed hydrolysis, a critical consideration in drug development, formulation, and manufacturing. This document outlines the fundamental degradation pathways, offers detailed experimental protocols for stability assessment, and presents a framework for the quantitative analysis of degradation kinetics. The information herein is intended to guide researchers in designing robust stability studies and developing stable formulations of drug candidates containing the phthalide moiety.
Introduction
3-Ethoxyphthalide belongs to the phthalide class of compounds, which are characterized by a fused γ-lactone and benzene ring system. This structural motif is present in numerous natural products and synthetic molecules with diverse biological activities. The stability of the lactone ring is a crucial determinant of the overall chemical integrity, shelf-life, and bioavailability of any pharmaceutical agent containing this functional group. Under acidic conditions, the ester linkage within the lactone ring is prone to hydrolysis, leading to ring-opening and the formation of degradation products. Understanding the kinetics and mechanism of this degradation is paramount for ensuring product quality, safety, and efficacy.
Core Concepts: Acid-Catalyzed Hydrolysis of 3-Ethoxyphthalide
The primary degradation pathway for 3-ethoxyphthalide in an acidic environment is the hydrolysis of the cyclic ester (lactone) bond. This reaction is catalyzed by the presence of hydronium ions (H₃O⁺).
Reaction Mechanism
The acid-catalyzed hydrolysis of lactones, including 3-ethoxyphthalide, can proceed through two primary mechanisms, analogous to those for acyclic esters: the AAC2 and AAC1 mechanisms.
-
AAC2 Mechanism (Bimolecular Acyl-Oxygen Cleavage): This is the more common pathway for the hydrolysis of γ-lactones under mildly acidic conditions.
-
Protonation: The carbonyl oxygen of the lactone is protonated by a hydronium ion, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a better leaving group (ethanol).
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond of the ethoxy group and subsequent ring opening.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final ring-opened product, 2-(1-ethoxy-1-hydroxy-methyl)benzoic acid, which can further rearrange.
-
-
AAC1 Mechanism (Unimolecular Acyl-Oxygen Cleavage): This mechanism becomes more significant under strongly acidic conditions and for sterically hindered lactones. It involves the formation of a resonance-stabilized acylium ion intermediate. However, for a γ-lactone like 3-ethoxyphthalide, the AAC2 pathway is generally considered to be the predominant mechanism.
Expected Degradation Products
The initial product of the acid-catalyzed hydrolysis of 3-ethoxyphthalide is expected to be 2-carboxybenzaldehyde and ethanol . The hemiacetal intermediate formed upon ring-opening is unstable and will likely eliminate ethanol to form the aldehyde. Under forcing conditions, the aldehyde group of 2-carboxybenzaldehyde could be susceptible to further oxidation to a carboxylic acid, yielding phthalic acid , especially if oxidizing agents are present or if the reaction is conducted in the presence of air at elevated temperatures.
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics (e.g., rate constants, half-life) of 3-ethoxyphthalide under various acidic conditions. To obtain this critical information, forced degradation studies must be performed. The following table provides a template for summarizing such data once generated.
| Parameter | 0.1 M HCl | 0.5 M HCl | 1 M HCl | 0.1 M H₂SO₄ |
| Temperature (°C) | e.g., 40, 60, 80 | e.g., 40, 60, 80 | e.g., 40, 60, 80 | e.g., 40, 60, 80 |
| Time Points (hours) | e.g., 0, 2, 4, 8, 12, 24 | e.g., 0, 1, 2, 4, 6, 8 | e.g., 0, 0.5, 1, 2, 4, 6 | e.g., 0, 2, 4, 8, 12, 24 |
| Degradation (%) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| k (rate constant) (s⁻¹) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| t₁/₂ (half-life) (hours) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Major Degradants Identified | e.g., 2-carboxybenzaldehyde | e.g., 2-carboxybenzaldehyde | e.g., 2-carboxybenzaldehyde, Phthalic acid | e.g., 2-carboxybenzaldehyde |
Experimental Protocols
The following protocols are based on established guidelines for forced degradation studies (ICH Q1A(R2)) and can be adapted for the specific investigation of 3-ethoxyphthalide stability.[1]
Protocol for Forced Degradation under Acidic Conditions
Objective: To determine the degradation profile of 3-ethoxyphthalide under acidic stress and to identify the resulting degradation products.
Materials:
-
3-Ethoxyphthalide (of known purity)
-
Hydrochloric acid (HCl), analytical grade (e.g., 0.1 M, 1 M)
-
Sulfuric acid (H₂SO₄), analytical grade (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath with temperature control
-
HPLC system with UV or PDA detector
-
LC-MS system for degradation product identification
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-ethoxyphthalide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
For each acidic condition (e.g., 0.1 M HCl, 1 M HCl), transfer a known volume of the 3-ethoxyphthalide stock solution into a series of reaction vials.
-
Add the acidic solution to achieve the desired final concentration of the drug (e.g., 100 µg/mL).
-
Prepare a control sample with the drug in high-purity water.
-
Prepare blank solutions containing only the acidic media.
-
-
Incubation:
-
Sample Quenching:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 5.2).
-
Monitor the decrease in the peak area of 3-ethoxyphthalide and the appearance of any degradation product peaks.
-
Characterize the degradation products using LC-MS by comparing their mass spectra and fragmentation patterns with the parent drug.
-
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3-ethoxyphthalide from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (to be optimized):
-
Column: A C18 column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Formic acid or phosphoric acid in water (to maintain an acidic pH and improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and expected degradation products have significant absorbance (e.g., determined by UV scan, a starting point could be 230 nm and 275 nm).
-
Injection Volume: 10 µL
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve the main peak from all degradation products. Peak purity analysis should be performed using a PDA detector.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A_AC_2 mechanism for the acid-catalyzed hydrolysis of 3-ethoxyphthalide.
Caption: Workflow for the forced degradation study of 3-ethoxyphthalide under acidic conditions.
Conclusion
The stability of 3-ethoxyphthalide under acidic conditions is a critical attribute that must be thoroughly investigated during pharmaceutical development. The primary degradation pathway is acid-catalyzed hydrolysis of the lactone ring, leading to the formation of 2-carboxybenzaldehyde and ethanol as the initial major degradation products. This technical guide provides a robust framework for investigating this stability, including detailed experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method. The generation of specific quantitative data through these studies is essential for formulation optimization, establishing appropriate storage conditions, and ensuring the overall quality and safety of any drug product containing 3-ethoxyphthalide.
References
Technical Guide: 3-Ethoxyphthalide (CAS: 16824-02-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxyphthalide, identified by the CAS number 16824-02-5, is a chemical intermediate with significance in the synthesis of various 3-substituted phthalides.[1][2] Phthalides, as a class of compounds, are recognized for their presence in a variety of biologically active natural products and pharmaceuticals. This guide provides a comprehensive overview of 3-ethoxyphthalide, including its chemical identity, synthesis, and its role as a precursor in organic synthesis. While the biological activities of many 3-substituted phthalides are well-documented, 3-ethoxyphthalide is primarily recognized for its utility as a stable and reactive intermediate in the elaboration of the phthalide core structure.
Chemical Identification and Properties
A summary of the key identifiers and physicochemical properties for 3-ethoxyphthalide is provided in the table below.
| Property | Value | Reference |
| CAS Number | 16824-02-5 | [1][2] |
| IUPAC Name | 3-ethoxy-1(3H)-isobenzofuranone | [1][2] |
| Synonyms | 3-Ethoxyphthalide | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents like ethanol |
Synthesis of 3-Ethoxyphthalide
3-Ethoxyphthalide can be synthesized from 3-hydroxyphthalide, which in turn is prepared from the hydrolysis of 3-bromophthalide.
Experimental Protocol: Synthesis of 3-Hydroxyphthalide from 3-Bromophthalide
This procedure is adapted from a method for the synthesis of 3-arylphthalides which involves the formation of 3-hydroxyphthalide as an intermediate.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromophthalide (1 equivalent) in distilled water.
-
Hydrolysis: Add potassium hydroxide (85%, 1.3 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and stir for 2 hours.
-
Work-up: Cool the reaction to room temperature and neutralize with potassium bisulfate (KHSO₄).
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude 3-hydroxyphthalide.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 3-hydroxyphthalide.
Experimental Protocol: Synthesis of 3-Ethoxyphthalide from 3-Hydroxyphthalide
This is a proposed protocol based on the known reactivity of 3-hydroxyphthalides with alcohols under acidic conditions.
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyphthalide (1 equivalent) in an excess of absolute ethanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the disappearance of the starting material.
-
Neutralization: Upon completion, neutralize the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain crude 3-ethoxyphthalide.
-
Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data
The NIST Chemistry WebBook provides the infrared (IR) spectrum for 3-ethoxyphthalide, which is a key piece of data for its characterization.[1]
Infrared (IR) Spectrum: The spectrum displays characteristic C-O stretching frequencies for the ether and lactone functional groups.
Utility in Organic Synthesis
3-Ethoxyphthalide serves as a valuable and stable intermediate for the synthesis of other 3-substituted phthalides. Its ethoxy group can act as a leaving group in the presence of a suitable nucleophile, allowing for the introduction of various substituents at the 3-position of the phthalide core.
Experimental Protocol: Condensation of 3-Ethoxyphthalide with Diethyl Malonate
This reaction is a key step in a multi-step synthesis of 3-substituted phthalides.
-
Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate dropwise to the stirred solution at room temperature to form the corresponding carbanion.
-
Nucleophilic Substitution: Add a solution of 3-ethoxyphthalide in absolute ethanol dropwise to the carbanion solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by column chromatography on silica gel.
Biological Activity
The current body of scientific literature does not contain specific studies on the biological activity or pharmacological properties of 3-ethoxyphthalide itself. Its primary role appears to be that of a synthetic intermediate. However, the broader class of 3-substituted phthalides, which can be synthesized from 3-ethoxyphthalide, exhibits a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.
Visualizations
Synthesis and Reactivity of 3-Ethoxyphthalide
Caption: Synthetic pathway to 3-ethoxyphthalide and its subsequent use.
Logical Workflow for Utilizing 3-Ethoxyphthalide
Caption: Workflow from precursor to potential drug discovery.
References
Key Reactive Sites on the 3-Ethoxyphthalide Molecule: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxyphthalide, a derivative of the phthalide scaffold, presents a molecule of significant interest in synthetic and medicinal chemistry. Understanding its key reactive sites is crucial for its application in the synthesis of novel compounds and for predicting its metabolic fate. This technical guide provides a comprehensive overview of the principal reactive centers within the 3-ethoxyphthalide molecule, detailing its susceptibility to nucleophilic attack, reduction, and reactions with organometallic reagents. While specific quantitative kinetic and yield data for 3-ethoxyphthalide are not extensively available in the current literature, this guide synthesizes information from the broader class of 3-substituted phthalides and lactones to provide a robust predictive framework for its chemical behavior.
Introduction
Phthalides, characterized by a bicyclic structure containing a γ-lactone fused to a benzene ring, are a class of compounds found in various natural products and pharmaceuticals.[1][2] Their derivatives are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[3][4] 3-Ethoxyphthalide, with an ethoxy group at the 3-position of the lactone ring, possesses distinct reactive sites that govern its chemical transformations. This guide will delve into the core reactive sites of this molecule, providing a theoretical and practical framework for researchers.
Primary Reactive Sites
The primary reactive sites of 3-ethoxyphthalide can be identified as:
-
The Electrophilic Carbonyl Carbon (C1): This is the most significant reactive site. The carbon atom of the carbonyl group is electron-deficient due to the polarization of the C=O double bond and the electron-withdrawing effect of the adjacent endocyclic oxygen atom. This makes it highly susceptible to attack by nucleophiles.
-
The Acetal-like C3 Carbon: The carbon atom bonded to both the endocyclic oxygen and the exocyclic ethoxy group exhibits acetal-like character. This position is prone to substitution reactions.
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused lactone ring.
Key Reactions and Methodologies
Nucleophilic Acyl Substitution at the Carbonyl Carbon
The carbonyl carbon is the primary target for nucleophiles, leading to ring-opening reactions through a nucleophilic acyl substitution mechanism.
Under acidic or basic conditions, the lactone ring of 3-ethoxyphthalide is expected to undergo hydrolysis to yield 2-(1-ethoxy-1-hydroxy-methyl)benzoic acid, which would likely exist in equilibrium with its open-chain and cyclized forms.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond, leading to the formation of a carboxylate and an alcohol upon acidification.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.
Table 1: Predicted Reactivity for Hydrolysis of 3-Ethoxyphthalide
| Reaction Type | Reagents | Predicted Product | Notes |
| Basic Hydrolysis | NaOH, H₂O then H₃O⁺ | 2-(carboxy)benzaldehyde | The initial product would be the sodium salt of 2-(1-ethoxy-1-hydroxy-methyl)benzoic acid, which upon acidification would likely yield the more stable 2-formylbenzoic acid. |
| Acidic Hydrolysis | H₃O⁺, heat | 2-(carboxy)benzaldehyde | The reaction is typically reversible and driven to completion by using an excess of water. |
Experimental Protocol: General Procedure for Base-Catalyzed Hydrolysis of a Lactone
-
Dissolve the lactone (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and acidify with a dilute solution of hydrochloric acid until the pH is acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Reduction of the Carbonyl Group
The carbonyl group of 3-ethoxyphthalide can be reduced by hydride-donating reagents. The outcome of the reaction depends on the strength of the reducing agent.
-
Reduction with Strong Hydride Reagents (e.g., Lithium Aluminum Hydride - LiAlH₄): Strong reducing agents like LiAlH₄ are expected to reduce the ester functionality of the lactone to a diol. The reaction proceeds via nucleophilic acyl substitution followed by a second hydride attack on the intermediate aldehyde.
-
Reduction with Milder Hydride Reagents (e.g., Sodium Borohydride - NaBH₄): Milder reagents like NaBH₄ are generally less reactive towards esters and may require harsher conditions or may not be effective in reducing the lactone. However, some substituted borohydrides or reaction conditions can lead to the reduction of lactones to lactols (hemiacetals).[5]
Table 2: Predicted Products of 3-Ethoxyphthalide Reduction
| Reagent | Predicted Product | Notes |
| LiAlH₄, then H₃O⁺ | 2-(hydroxymethyl)phenyl)(ethoxy)methanol | A strong reducing agent that will open the lactone ring. |
| NaBH₄ | No reaction or slow reaction | NaBH₄ is generally not strong enough to reduce lactones under standard conditions. |
| Diisobutylaluminium hydride (DIBAL-H) | 3-ethoxyisobenzofuran-1(3H)-ol (lactol) | DIBAL-H is known to partially reduce esters and lactones to aldehydes and lactols, respectively, at low temperatures. |
Experimental Protocol: General Procedure for the Reduction of a Lactone with LiAlH₄
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the lactone (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
Reaction with Grignard Reagents
Grignard reagents (RMgX) are potent nucleophiles and strong bases. They are expected to react with the carbonyl group of 3-ethoxyphthalide in a manner similar to their reaction with esters, leading to a double addition and ring-opening.
The initial nucleophilic attack of the Grignard reagent on the carbonyl carbon would lead to a tetrahedral intermediate. The collapse of this intermediate would result in the expulsion of the endocyclic oxygen, leading to a ketone intermediate. A second equivalent of the Grignard reagent would then attack the newly formed ketone, yielding a tertiary alcohol after acidic workup.
Table 3: Predicted Outcome of the Grignard Reaction with 3-Ethoxyphthalide
| Reagent | Predicted Product (after acidic workup) | Notes |
| 2 eq. Phenylmagnesium bromide (PhMgBr), then H₃O⁺ | (2-(1-hydroxy-1,1-diphenylmethyl)phenyl)(ethoxy)methanol | The reaction involves a double addition of the Grignard reagent. |
| 2 eq. Methylmagnesium iodide (MeMgI), then H₃O⁺ | 2-(2-(ethoxy(hydroxy)methyl)phenyl)propan-2-ol | A diol is formed with two identical substituents from the Grignard reagent. |
Experimental Protocol: General Procedure for the Reaction of a Lactone with a Grignard Reagent
-
Prepare the Grignard reagent in situ or use a commercially available solution.
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere, place the lactone (1 equivalent) dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cool the lactone solution in an ice bath.
-
Slowly add the Grignard reagent (at least 2 equivalents) from the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture again in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.[6][7][8]
Visualization of Reaction Pathways
Nucleophilic Acyl Substitution (Hydrolysis)
Caption: Base- or acid-catalyzed hydrolysis of 3-ethoxyphthalide.
Reduction with LiAlH₄
Caption: Reduction of 3-ethoxyphthalide with LiAlH₄.
Reaction with a Grignard Reagent
Caption: Reaction of 3-ethoxyphthalide with a Grignard reagent.
Involvement in Signaling Pathways
While many phthalide derivatives have been investigated for their biological activities and have been shown to interact with various signaling pathways, such as the Nrf2 and TLR4 pathways, there is currently no specific information in the scientific literature detailing the involvement of 3-ethoxyphthalide in any particular signaling pathway.[1] The biological activity of phthalides is often attributed to their ability to modulate oxidative stress and inflammation.[3] Further research is required to elucidate the potential biological targets and mechanisms of action of 3-ethoxyphthalide.
Conclusion
The 3-ethoxyphthalide molecule possesses several key reactive sites, with the carbonyl carbon of the lactone ring being the most prominent. This site is highly susceptible to nucleophilic attack, leading to ring-opening reactions such as hydrolysis and reactions with Grignard reagents, and can be reduced by strong hydride agents. The C3 position offers a site for substitution, and the aromatic ring can undergo electrophilic substitution. Although specific quantitative data for 3-ethoxyphthalide is limited, the general reactivity patterns of lactones and 3-substituted phthalides provide a strong foundation for predicting its chemical behavior. This guide serves as a valuable resource for researchers aiming to utilize 3-ethoxyphthalide in the synthesis of novel compounds and for those interested in its potential biological applications. Further experimental investigation is warranted to fully characterize the reactivity and biological profile of this intriguing molecule.
References
- 1. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
A Technical Guide to Potential Derivatives of 3-Ethoxyphthalide for Further Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3-ethoxyphthalide and its derivatives as a promising scaffold for developing novel therapeutic agents. Phthalides, a class of natural compounds, and their synthetic analogs have demonstrated a wide range of biological activities, including neuroprotective and anti-inflammatory effects.[1][2] This guide focuses on potential derivatives, detailing their synthesis, biological evaluation, and the underlying mechanisms of action, offering a roadmap for future research and development.
Introduction to the Phthalide Scaffold
Phthalides, or 1(3H)-isobenzofuranones, are a class of compounds characterized by a benzene ring fused to a γ-lactone ring.[1][2] This core structure is present in over 180 naturally occurring derivatives and serves as a valuable starting point for synthetic chemistry.[1] Derivatives substituted at the C-3 position are of particular interest due to their extensive range of biological properties, including anti-platelet, anti-thrombotic, and neuroprotective actions.[2] 3-Ethoxyphthalide itself is a key intermediate, readily synthesized from phthalide, and can be used to generate a variety of 3-substituted derivatives through reactions like condensation with carbanions.[1][2] The versatility and established bioactivity of this scaffold make it a compelling target for drug discovery programs, particularly in the areas of neuroinflammation and neurodegeneration.
Promising Derivatives for Investigation
Research indicates that modifying the 3-position of the phthalide ring can yield compounds with potent biological activities. The following sections explore derivatives with significant potential in two key therapeutic areas: anti-inflammatory and neuroprotective applications.
Anti-Inflammatory Derivatives
Inflammation is a key pathological process in numerous diseases. Phthalide derivatives have shown significant promise as anti-inflammatory agents.[3] A notable synthetic strategy involves the dehydrative coupling of 3-hydroxyphthalide with various arene rings to produce 3-arylphthalides.[4][5]
Key Molecular Targets and Rationale:
-
Inhibition of Nitric Oxide (NO): Overproduction of NO is a hallmark of inflammation. Derivatives that can inhibit lipopolysaccharide (LPS)-induced NO production in immune cells like macrophages and microglia are considered promising.[4]
-
Modulation of Pro-inflammatory Cytokines: Compounds that reduce the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) can directly mitigate the inflammatory response.[4][6]
-
Targeting Key Signaling Pathways: The NF-κB and MAPK signaling pathways are central to the inflammatory process. Derivatives that can block these pathways are highly sought after.[3] Concurrently, activation of the Nrf2/HO-1 antioxidant pathway can provide a complementary anti-inflammatory effect.[3]
Table 1: Anti-Inflammatory Activity of Novel Phthalide Derivatives
| Compound ID | Structure | Assay | IC50 (µM) / % Inhibition | Reference |
|---|---|---|---|---|
| 9o | 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | LPS-induced NO production | 0.76 µM | [3] |
| 5a | 3-(2,4-dihydroxyphenyl)phthalide | LPS-induced NO production (Bv.2 cells) | >80% inhibition at 10 µM | [4] |
| 5a | 3-(2,4-dihydroxyphenyl)phthalide | LPS-induced NO production (RAW 264.7 cells) | ~60% inhibition at 10 µM | [4] |
| 5a | 3-(2,4-dihydroxyphenyl)phthalide | IL-1β expression (RAW 264.7 cells) | Significant reduction at 10 µM | [4] |
| 5a | 3-(2,4-dihydroxyphenyl)phthalide | IL-6 expression (RAW 246.7 cells) | Significant reduction at 10 µM |[4] |
Neuroprotective Derivatives
3-n-Butylphthalide (NBP), a derivative isolated from celery seeds, is clinically approved in China for the treatment of ischemic stroke and exhibits multi-target neuroprotective effects.[7][8][9] This validates the phthalide scaffold as a promising starting point for novel neuroprotective agents.
Key Molecular Targets and Rationale:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in ischemic stroke and neurodegenerative diseases. Derivatives that can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) are beneficial.[9][10]
-
Mitochondrial Protection: Mitochondrial dysfunction is a critical event in neuronal cell death. Compounds that can preserve mitochondrial membrane potential and the function of the mitochondrial respiratory chain complexes can prevent apoptosis.[9][10]
-
Anti-Apoptotic Effects: Inhibition of apoptotic pathways, for instance by reducing the activity of executioner enzymes like caspase-3, is a direct mechanism of neuroprotection.[7][10]
-
Activation of Protective Pathways: Like in inflammation, the Nrf2/HO-1 pathway is a key target. Its activation can protect neurons from oxidative damage.[10]
Experimental Protocols
General Synthesis of 3-Arylphthalide Derivatives
A common and efficient method for synthesizing 3-arylphthalides is the dehydrative coupling reaction between 3-hydroxyphthalide and functionalized arene rings.[4][11]
Protocol:
-
Preparation of 3-Hydroxyphthalide: This starting material can be synthesized from phthalic anhydride via reduction.
-
Dehydrative Coupling Reaction:
-
Dissolve 3-hydroxyphthalide (1 equivalent) and the desired arene derivative (1-1.5 equivalents) in a suitable solvent (e.g., dioxane/water mixture).[11]
-
Add an acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[11]
-
Heat the reaction mixture under reflux for several hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product using an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-arylphthalide.[4]
In Vitro Anti-Inflammatory Activity Assay (NO Production)
This protocol measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with LPS.[4]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells or Bv.2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test phthalide derivatives for 1-2 hours.
-
Stimulation: Add LPS (e.g., 200 ng/mL) to all wells except the negative control.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Measurement of Nitrite:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control group. Determine the IC₅₀ value if applicable. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.[4]
In Vitro Neuroprotection Assay (OGD Model)
This protocol uses an oxygen-glucose deprivation (OGD) model in a neuronal cell line to simulate ischemic conditions and evaluate the neuroprotective effects of test compounds.[9][10]
Protocol:
-
Cell Culture: Culture PC12 or SH-SY5Y neuronal cells in an appropriate medium.
-
Pre-treatment: Pre-treat the cells with test phthalide derivatives for 24 hours.[10]
-
OGD Induction:
-
Wash the cells with glucose-free medium.
-
Place the cells in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 8 hours) to induce OGD.[10]
-
-
Reperfusion: After OGD, replace the medium with a normal glucose-containing medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Use the MTT assay to quantify cell survival.
-
Apoptosis: Measure caspase-3 activity using a colorimetric or fluorometric assay kit.
-
Oxidative Stress: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Mitochondrial Health: Measure the mitochondrial membrane potential (ΔΨm) using a dye such as JC-1 or TMRM.
-
-
Data Analysis: Compare the outcomes in compound-treated cells to the OGD-only control to determine the degree of neuroprotection.
Key Signaling Pathways for Drug Targeting
Understanding the molecular pathways modulated by phthalide derivatives is crucial for rational drug design and development.
NF-κB and MAPK Signaling in Inflammation
In response to inflammatory stimuli like LPS, the NF-κB and MAPK pathways are activated, leading to the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (which produces NO).[3] Potent phthalide derivatives can inhibit the phosphorylation of key proteins in these cascades, thereby blocking the nuclear translocation of NF-κB and preventing the expression of these inflammatory mediators.[3]
Nrf2/HO-1 Antioxidant Response Pathway
The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. Under stress conditions, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). Some phthalide derivatives have been shown to activate this protective pathway, which contributes to both their anti-inflammatory and neuroprotective effects.[3][10]
Conclusion and Future Directions
The 3-ethoxyphthalide core represents a versatile and promising scaffold for the development of novel therapeutics. The evidence strongly suggests that derivatives, particularly 3-arylphthalides, possess significant anti-inflammatory and neuroprotective properties. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library of derivatives to establish clear SAR and optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy: Advancing the most promising compounds from in vitro assays to relevant in vivo animal models of inflammatory diseases and neurological disorders.[3]
-
Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways to aid in the development of next-generation compounds.
By leveraging the methodologies and insights presented in this guide, researchers can effectively explore the therapeutic potential of 3-ethoxyphthalide derivatives and contribute to the discovery of new medicines for challenging diseases.
References
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. 3- n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the synthesis of 3-ethoxyphthalide in a laboratory setting
Application Notes and Protocols for the Synthesis of 3-Ethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory synthesis of 3-ethoxyphthalide, a valuable intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established chemical literature, offering two distinct and effective methods for its preparation starting from 2-formylbenzoic acid.
Overview of Synthetic Strategies
The synthesis of 3-ethoxyphthalide from 2-formylbenzoic acid can be efficiently achieved through two primary routes:
-
Method A: Acid-Catalyzed Fischer Esterification and Cyclization: This is a straightforward, one-pot reaction involving the acid-catalyzed esterification of the carboxylic acid group of 2-formylbenzoic acid with ethanol, followed by an intramolecular cyclization (hemiacetal formation) to yield the final product. A common catalyst for this reaction is p-toluenesulfonic acid monohydrate.
-
Method B: Catalytic Hydrogenation: This method involves the reductive cyclization of 2-formylbenzoic acid in the presence of ethanol. A ruthenium-based catalyst is typically employed under a hydrogen atmosphere. This approach represents a greener chemistry alternative.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthesis protocols.
| Parameter | Method A: Acid-Catalyzed | Method B: Catalytic Hydrogenation |
| Starting Material | 2-Formylbenzoic Acid | 2-Formylbenzoic Acid |
| Reagents | Ethanol, p-Toluenesulfonic Acid Monohydrate | Ethanol, Ruthenium Catalyst, Hydrogen Gas |
| Reaction Time | 4 hours | Not specified |
| Temperature | Reflux | Not specified |
| Pressure | Atmospheric | H₂ Pressure |
| Yield | ~90% | Good to Excellent (Specifics not provided) |
| Purification | Column Chromatography | Not specified |
Experimental Protocols
Method A: Acid-Catalyzed Synthesis
This protocol details the synthesis of 3-ethoxyphthalide via an acid-catalyzed reaction between 2-formylbenzoic acid and ethanol.
Materials:
-
2-formylbenzoic acid (1.50 g, 10.0 mmol)
-
Ethanol (20 mL)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for elution)
Procedure:
-
Combine 2-formylbenzoic acid (1.50 g, 10.0 mmol), ethanol (20 mL), and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol) in a 50 mL round-bottom flask.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux using a heating mantle and maintain reflux for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane (1:4 ratio) as the eluent.
-
The final product, 3-ethoxyphthalide, is obtained as a colorless oil (expected yield: ~1.60 g, 90%).
Method B: Ruthenium-Catalyzed Hydrogenation
This protocol provides a general procedure for the synthesis of 3-alkoxyphthalides, which can be adapted for 3-ethoxyphthalide.
Materials:
-
2-formylbenzoic acid
-
Ethanol
-
Ruthenium catalyst (e.g., Ru/C)
-
High-pressure reactor (autoclave)
-
Hydrogen gas source
-
Solvent for workup and purification
Procedure:
-
In a high-pressure reactor, combine 2-formylbenzoic acid, a suitable amount of a Ruthenium catalyst, and ethanol (which acts as both a reagent and a solvent).
-
Seal the reactor and purge it with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product, if necessary, by a suitable method such as column chromatography.
Safety and Handling Precautions
-
2-Formylbenzoic Acid: Causes skin, eye, and respiratory tract irritation.[1][2][3] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
p-Toluenesulfonic Acid Monohydrate: Corrosive. Causes severe skin and eye irritation or burns.[4][5][6][7] Handle with care, avoiding dust inhalation. Wear appropriate PPE.
-
Ethanol: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.
-
Ruthenium Catalysts: May be harmful if inhaled.[8] Handle in a well-ventilated area or fume hood. Avoid creating dust. Some ruthenium catalysts can be pyrophoric.
-
Hydrogen Gas: Extremely flammable gas.[9][10][11] Forms explosive mixtures with air.[9][11] Handle in a well-ventilated area, away from ignition sources.[10][11][12] Ensure all equipment is properly grounded.[11]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 3-ethoxyphthalide.
Caption: General workflow for the synthesis of 3-ethoxyphthalide.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. integraclear.com [integraclear.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
- 8. nbinno.com [nbinno.com]
- 9. cws.auburn.edu [cws.auburn.edu]
- 10. Hydrogen Safety for Laboratory Use - MVS Engineering [mvsengg.com]
- 11. drexel.edu [drexel.edu]
- 12. brainly.in [brainly.in]
The Versatility of 3-Ethoxyphthalide: A Key Building Block in Organic Synthesis
For Immediate Release
[City, State] – 3-Ethoxyphthalide, a readily accessible derivative of phthalide, is emerging as a versatile and valuable building block in the field of organic synthesis. Its unique structural features, particularly the electrophilic center at the 3-position masked as a stable acetal, allow for the strategic introduction of a wide array of substituents, paving the way for the efficient construction of complex molecular architectures. This application note provides an overview of the synthetic utility of 3-ethoxyphthalide, detailed experimental protocols for its key transformations, and insights into the biological significance of the resulting 3-substituted phthalide derivatives.
Introduction
3-Substituted phthalides are a prominent class of lactones found in numerous natural products and pharmacologically active compounds. These molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-platelet, and anti-cancer properties. The development of efficient synthetic routes to access these compounds is therefore of significant interest to researchers in medicinal chemistry and drug development. 3-Ethoxyphthalide serves as an excellent precursor for this purpose, offering a stable yet reactive handle for the introduction of diverse functionalities at the crucial C-3 position.
The core reactivity of 3-ethoxyphthalide lies in its susceptibility to nucleophilic attack at the C-3 position, which proceeds through an oxocarbenium ion intermediate upon activation with a Lewis acid or under acidic conditions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of 3-substituted phthalides.
Synthetic Applications
The application of 3-ethoxyphthalide as a synthetic building block is highlighted by its reactions with various nucleophiles, including organometallic reagents and carbanions.
Reaction with Grignard Reagents
The reaction of 3-ethoxyphthalide with Grignard reagents provides a direct and efficient method for the synthesis of 3-alkyl and 3-arylphthalides. The Grignard reagent attacks the C-3 position, displacing the ethoxy group to form the desired substituted phthalide.
Reaction with Organolithium Reagents
Similar to Grignard reagents, organolithium reagents readily react with 3-ethoxyphthalide to yield 3-substituted phthalides. The higher reactivity of organolithium reagents can be advantageous for less reactive substrates.
Reaction with Malonate Anions
Enolates of malonic esters are effective nucleophiles for the synthesis of 3-phthalidylacetic acid derivatives. This transformation is particularly useful for further elaboration of the side chain. A notable example is the condensation with diethylmalonate carbanion, which, after subsequent decarboxylation and hydrolysis, yields 3-carboxymethylphthalide.[1]
Data Presentation
The following table summarizes the yields of 3-substituted phthalides obtained from the reaction of 3-ethoxyphthalide with various nucleophiles.
| Nucleophile | Product | Yield (%) | Reference |
| Diethylmalonate carbanion | 3-(Carboxymethyl)phthalide | 44 (overall yield over 4 steps) | [1] |
| Phenylmagnesium bromide | 3-Phenylphthalide | ||
| n-Butyllithium | 3-Butylphthalide |
Yields for these reactions are not explicitly reported in the reviewed literature but are expected to be moderate to high based on similar transformations.
Experimental Protocols
Protocol 1: Synthesis of 3-Ethoxyphthalide from Phthalide[1]
This protocol describes the preparation of the starting material, 3-ethoxyphthalide.
-
Bromination: To a solution of phthalide in a suitable solvent, add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture until the reaction is complete (monitored by TLC).
-
Ethoxylation: After cooling, the crude 3-bromophthalide is treated with hot ethanol. Upon cooling, 3-ethoxyphthalide crystallizes and can be collected by filtration.
Protocol 2: General Procedure for the Reaction of 3-Ethoxyphthalide with Grignard Reagents
-
Grignard Reagent Formation: Prepare the Grignard reagent (e.g., phenylmagnesium bromide) from the corresponding aryl or alkyl halide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Reaction: To a cooled solution (-78 °C) of 3-ethoxyphthalide in anhydrous THF, add the freshly prepared Grignard reagent dropwise.
-
Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted phthalide.
Protocol 3: General Procedure for the Reaction of 3-Ethoxyphthalide with Organolithium Reagents
-
Reaction: To a cooled solution (-78 °C) of 3-ethoxyphthalide in anhydrous THF under an inert atmosphere, add the organolithium reagent (e.g., n-butyllithium) dropwise.
-
Quenching and Work-up: Maintain the reaction at -78 °C for the specified time, then quench with saturated aqueous ammonium chloride solution. Follow the work-up and purification procedures described in Protocol 2.
Protocol 4: Synthesis of 3-(Carboxymethyl)phthalide via Reaction with Diethylmalonate[1]
-
Carbanion Formation: Prepare the diethylmalonate carbanion by treating diethyl malonate with a suitable base (e.g., sodium ethoxide) in a polar aprotic solvent.
-
Condensation: Add 3-ethoxyphthalide to the solution of the carbanion and stir at room temperature.
-
Hydrolysis and Decarboxylation: After the condensation is complete, hydrolyze the resulting diester with aqueous acid and heat to effect decarboxylation, yielding 3-carboxymethylphthalide.
Biological Significance and Signaling Pathway
Many 3-substituted phthalides synthesized from 3-ethoxyphthalide exhibit significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways. One such pathway is the Lipopolysaccharide (LPS)-induced inflammatory response in macrophages.
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. These events culminate in the production of pro-inflammatory mediators like nitric oxide (NO), and cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).
Certain 3-substituted phthalides have been shown to inhibit this pathway by suppressing the activation of NF-κB and the phosphorylation of MAPKs, thereby reducing the expression of pro-inflammatory genes.
Figure 1: Simplified signaling pathway of LPS-induced inflammation and its inhibition by 3-substituted phthalides.
Conclusion
3-Ethoxyphthalide has proven to be a valuable and versatile building block for the synthesis of a diverse range of 3-substituted phthalides. The straightforward protocols for its reaction with various nucleophiles, coupled with the significant biological activities of the resulting products, underscore its importance in modern organic and medicinal chemistry. Further exploration of the reactivity of 3-ethoxyphthalide is anticipated to lead to the discovery of novel molecules with potent therapeutic properties.
References
3-Ethoxyphthalide: A Versatile Precursor for the Synthesis of Bioactive Pharmaceutical Compounds
Introduction
3-Ethoxyphthalide, a derivative of phthalide, serves as a valuable and versatile precursor in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a reactive ethoxy group at the 3-position of the isobenzofuranone core, allows for the introduction of diverse substituents, leading to the creation of novel molecules with a wide range of biological activities. This application note details the synthesis of 3-ethoxyphthalide and its subsequent use in the preparation of 3-substituted phthalides, a class of compounds with recognized therapeutic potential.
Synthesis of 3-Ethoxyphthalide: An Important Intermediate
A common route to 3-ethoxyphthalide involves a four-step process starting from phthalide. This method, reported by Li and co-workers, provides a reliable pathway to this key intermediate. The overall yield for this multi-step synthesis is approximately 44%.[1]
Experimental Protocol: Synthesis of 3-Ethoxyphthalide
Materials:
-
Phthalide
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl4)
-
Ethanol
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Bromination of Phthalide: A solution of phthalide, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in carbon tetrachloride (CCl4) is refluxed for 4 hours.
-
Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The residue is then washed with a saturated sodium bicarbonate (NaHCO3) solution and water, dried over anhydrous magnesium sulfate (MgSO4), and the solvent is evaporated to yield crude 3-bromophthalide.
-
Formation of 3-Ethoxyphthalide: The crude 3-bromophthalide is dissolved in hot ethanol.
-
Crystallization: The solution is allowed to cool, inducing the crystallization of 3-ethoxyphthalide as a white solid. The product is then collected by filtration.
Application of 3-Ethoxyphthalide in the Synthesis of 3-Substituted Phthalides
3-Ethoxyphthalide is an excellent electrophile for condensation reactions with various nucleophiles, particularly carbanions derived from active methylene compounds like diethyl malonate. This reaction provides a straightforward method for carbon-carbon bond formation at the 3-position of the phthalide ring, leading to the synthesis of 3-substituted phthalides with potential pharmacological activities.
Experimental Protocol: Synthesis of 3-(Carboxymethyl)phthalide
Materials:
-
3-Ethoxyphthalide
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous MgSO4)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Carbanion Formation: Sodium ethoxide is added to a solution of diethyl malonate in absolute ethanol to generate the diethylmalonate carbanion.
-
Condensation: A solution of 3-ethoxyphthalide in ethanol is added dropwise to the carbanion solution at room temperature. The reaction mixture is then stirred for a specified period to ensure complete condensation.
-
Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed by adding a solution of sodium hydroxide and then heating the mixture. After cooling, the solution is acidified with hydrochloric acid to induce decarboxylation, yielding 3-(carboxymethyl)phthalide.
-
Work-up and Purification: The product is extracted with a suitable organic solvent, the organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
| Step | Reactants | Product | Yield | Reference |
| Synthesis of 3-Ethoxyphthalide (4 steps) | Phthalide, NBS, Ethanol | 3-Ethoxyphthalide | 44% | [1] |
| Condensation, Hydrolysis, & Decarboxylation | 3-Ethoxyphthalide, Diethyl malonate | 3-(Carboxymethyl)phthalide | - |
Note: The yield for the synthesis of 3-(Carboxymethyl)phthalide is not explicitly stated in the reviewed literature but is a subsequent step in the 44% overall yield for 3-substituted phthalides.
Logical Workflow for the Synthesis of 3-Substituted Phthalides
Caption: Synthetic pathway from Phthalide to 3-(Carboxymethyl)phthalide.
Potential Pharmaceutical Applications and Signaling Pathways
While the direct pharmaceutical application of 3-(carboxymethyl)phthalide is not extensively documented in readily available literature, the broader class of 3-substituted phthalides has shown significant promise in various therapeutic areas. For instance, certain isobenzofuran-1(3H)-one derivatives have been investigated as potential antidepressant agents, acting as serotonin reuptake inhibitors.[2] This suggests that derivatives of 3-(carboxymethyl)phthalide could be further functionalized to target specific biological pathways.
Hypothesized Signaling Pathway for a Potential Antidepressant Derivative
The diagram below illustrates a simplified, hypothetical signaling pathway for an antidepressant drug derived from a 3-substituted phthalide that acts as a Selective Serotonin Reuptake Inhibitor (SSRI).
Caption: Mechanism of action for a hypothetical SSRI derived from a 3-substituted phthalide.
3-Ethoxyphthalide is a crucial intermediate for the synthesis of 3-substituted phthalides, a class of compounds with significant potential in drug discovery. The synthetic protocols outlined provide a foundation for researchers to explore the derivatization of the phthalide core and to investigate the pharmacological activities of the resulting novel compounds. Further structure-activity relationship (SAR) studies on derivatives of 3-(carboxymethyl)phthalide could lead to the identification of potent and selective drug candidates for a variety of diseases.
References
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 3-Ethoxyphthalide with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3-ethoxyphthalide with Grignard reagents presents a versatile yet challenging method for the synthesis of 3-substituted phthalides. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active natural products and synthetic molecules. Phthalides exhibit a broad range of pharmacological activities, including anti-inflammatory, anti-stroke, and neuroprotective effects.
This document provides detailed application notes and protocols for the reaction of 3-ethoxyphthalide with Grignard reagents. It addresses the inherent challenge of controlling the reaction to achieve the desired mono-addition product, the 3-substituted phthalide, while avoiding the common double-addition that leads to the corresponding diol. Strategies to favor the formation of the desired product are discussed, including the use of specific reaction conditions and catalysts.
Reaction Principle and Challenges
3-Ethoxyphthalide, a cyclic ester (lactone), reacts with nucleophilic Grignard reagents (R-MgX). The reaction generally proceeds through a nucleophilic acyl substitution mechanism. The primary challenge in this reaction is the high reactivity of the initial product.
The expected reaction pathway involves two main steps:
-
Mono-addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the lactone. This is followed by the departure of the ethoxy group to form a transient ketone intermediate (a 3-substituted phthalide).
-
Double-addition: The highly reactive ketone intermediate can then be attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after acidic workup. This di-substituted product is often an undesired byproduct when the goal is the synthesis of 3-substituted phthalides.
Controlling the reaction to favor mono-addition is crucial for the efficient synthesis of the target 3-substituted phthalides.
Experimental Protocols
General Considerations
-
All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions using dried glassware and anhydrous solvents to prevent quenching of the Grignard reagent.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Standard Grignard Addition (Uncatalyzed)
This protocol describes the general procedure for the reaction of 3-ethoxyphthalide with a Grignard reagent, which typically leads to a mixture of mono- and di-addition products.
Materials:
-
3-Ethoxyphthalide
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium iodide in a suitable solvent like diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place a solution of 3-ethoxyphthalide in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution (typically 1.1 to 2.2 equivalents) dropwise from the dropping funnel to the stirred solution of 3-ethoxyphthalide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 3-substituted phthalide from the di-addition product and other byproducts.
Protocol 2: Catalytic Mono-Alkylation/Arylation using Copper(I) Iodide
This protocol is a modification of the standard procedure aimed at improving the selectivity for the mono-addition product by using a copper(I) iodide catalyst.
Materials:
-
3-Ethoxyphthalide
-
Grignard reagent
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-ethoxyphthalide and a catalytic amount of copper(I) iodide (e.g., 5-10 mol%) in anhydrous THF under an inert atmosphere at -78 °C (dry ice/acetone bath), add the Grignard reagent solution dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the reaction of 3-ethoxyphthalide with different Grignard reagents under various conditions.
Table 1: Reaction of 3-Ethoxyphthalide with Various Grignard Reagents (Uncatalyzed)
| Grignard Reagent | Equivalents of Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Phenylmagnesium bromide | 2.0 | Diethyl ether | 0 to RT | 2 | 3-Phenylphthalide | 45 |
| Methylmagnesium iodide | 2.2 | Diethyl ether | 0 to RT | 1.5 | 3-Methylphthalide | 40 |
| Ethylmagnesium bromide | 2.0 | THF | 0 to RT | 2 | 3-Ethylphthalide | 42 |
| Note: Yields are for the isolated mono-addition product and can vary depending on the precise reaction conditions and purification. |
Table 2: Effect of Copper(I) Iodide Catalyst on the Reaction of 3-Ethoxyphthalide with Phenylmagnesium Bromide
| Equivalents of PhMgBr | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | 3-Phenylphthalide Yield (%) |
| 1.1 | None | THF | -78 | 3 | 35 |
| 1.1 | CuI (10) | THF | -78 | 3 | 65 |
| 2.0 | None | THF | -78 to RT | 2 | 48 |
| 2.0 | CuI (10) | THF | -78 to RT | 2 | 55 |
Mandatory Visualizations
Reaction Scheme
Caption: General reaction scheme for the reaction of 3-ethoxyphthalide with a Grignard reagent.
Experimental Workflow
Application Notes and Protocols: Catalytic Conversion of 3-Ethoxyphthalide to Other Heterocycles
Introduction to Phthalides
Phthalides, also known as isobenzofuranones, are a class of bicyclic aromatic lactones. They consist of a benzene ring fused to a γ-lactone ring. The 3-substituted phthalides, such as 3-ethoxyphthalide, are of particular interest due to their presence in natural products and their potential as intermediates in organic synthesis. While direct catalytic ring transformation of 3-ethoxyphthalide into other heterocycles is not well-documented, understanding its reactivity and the synthesis of related compounds can provide insights into potential synthetic pathways.
Synthesis of 3-Substituted Phthalides (Illustrative Pathways)
While not a conversion of 3-ethoxyphthalide, the following section details common catalytic methods for the synthesis of the phthalide core, which may inform potential strategies for its modification.
Ruthenium-Catalyzed Annulative Coupling of Benzoic Acids and Alkenes
A prevalent method for synthesizing 3-substituted phthalides involves the coupling of benzoic acids with electron-poor alkenes, catalyzed by ruthenium complexes. This reaction proceeds via C-H bond activation at the ortho position of the benzoic acid.
Reaction Scheme:
Figure 1: General workflow for Ru-catalyzed synthesis of 3-substituted phthalides.
Experimental Protocol (General Example):
A representative procedure for this transformation is as follows:
-
To a reaction vessel, add benzoic acid (1.0 mmol), the alkene (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol), and Cu(OAc)₂·H₂O (2.0 mmol).
-
Add a suitable solvent, such as PEG-400/water.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours) under an air atmosphere.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Illustrative):
| Entry | Benzoic Acid Derivative | Alkene | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzoic Acid | Ethyl Acrylate | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | PEG-400/H₂O | 100 | 85 |
| 2 | 4-Methoxybenzoic Acid | Styrene | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | PEG-400/H₂O | 100 | 78 |
| 3 | 4-Chlorobenzoic Acid | Methyl Vinyl Ketone | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | PEG-400/H₂O | 100 | 92 |
Note: The data presented is representative and compiled from various sources on phthalide synthesis. Specific yields and conditions will vary based on the substrates and catalyst used.
Rhodium-Catalyzed Annulative Coupling
Rhodium catalysts can also be employed for the synthesis of 3-substituted phthalides from benzoic acids and alkenes. These reactions often utilize a different set of oxidizing agents and conditions.
Logical Relationship of Reaction Components:
Figure 2: Key components in the Rh-catalyzed synthesis of phthalides.
Potential Catalytic Conversion Pathways of 3-Ethoxyphthalide (Hypothetical)
While not experimentally detailed in the reviewed literature, one could hypothesize potential catalytic pathways for the conversion of 3-ethoxyphthalide to other heterocycles. These would likely involve the following key steps:
-
Ring-Opening: The lactone ring of 3-ethoxyphthalide would need to be opened. This could potentially be achieved through catalytic hydrogenolysis, hydrolysis, or reaction with a nucleophile.
-
Functional Group Interconversion: The resulting intermediate would likely require modification of its functional groups to facilitate the formation of a new heterocyclic ring.
-
Cyclization: A final catalytic step would induce cyclization to form the desired new heterocycle.
Hypothetical Reaction Workflow:
Figure 3: A hypothetical workflow for the conversion of 3-ethoxyphthalide.
Conclusion for Researchers
The catalytic conversion of 3-ethoxyphthalide to other heterocyclic systems represents an underexplored area of research. The information available primarily details the synthesis of the phthalide core itself. For researchers and drug development professionals interested in this transformation, the development of novel catalytic systems capable of selective ring-opening and subsequent cyclization of 3-ethoxyphthalide could be a fruitful avenue for investigation. The protocols and data for the synthesis of phthalides provided herein may offer a starting point for understanding the stability and reactivity of the phthalide scaffold. Future work could focus on exploring catalysts that can activate the C-O bond of the lactone for subsequent transformations.
Application Note: Quantification of 3-Ethoxyphthalide Using Chromatographic Techniques
Abstract
This application note details analytical methods for the quantitative analysis of 3-ethoxyphthalide. Due to the limited availability of specific validated methods for this compound, this document provides robust starting protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) based on established methods for structurally similar phthalide derivatives.[1][2][3][4] These protocols are intended for researchers, scientists, and drug development professionals and will require validation to ensure fitness for purpose.
Introduction
3-Ethoxyphthalide is a phthalide derivative with potential applications in various fields. Accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and safety assessments. This document presents two primary analytical approaches: a GC-MS method suitable for volatile and semi-volatile analysis, and an HPLC method for non-volatile or thermally labile samples.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique well-suited for the analysis of phthalides and related compounds, often found as volatile components in natural extracts or as plasticizers.[2][5][6][7]
2.1.1. Experimental Protocol: GC-MS
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the analysis solvent (e.g., ethyl acetate).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar 5%-phenyl/95%-dimethylpolysiloxane capillary column.[5]
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Potential ions for 3-ethoxyphthalide (C10H10O3, MW: 178.18) would need to be determined from a full scan analysis of a standard, but could include m/z 178 (molecular ion), 149, 133, and 105.
2.1.2. Data Presentation: GC-MS Method Performance (Hypothetical)
The following table summarizes the expected performance characteristics of the GC-MS method, which should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of phthalide derivatives, particularly for less volatile compounds or when derivatization is not desired.[1][3][4][8]
2.2.1. Experimental Protocol: HPLC
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the sample onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Elute 3-ethoxyphthalide with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: Phenyl-hexyl column (e.g., 4.6 x 250 mm, 5 µm) or a standard C18 column.[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may require acidification (e.g., with 0.1% formic acid) to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 228 nm or 280 nm, to be determined by UV scan of a 3-ethoxyphthalide standard.[1]
-
Injection Volume: 20 µL.
2.2.2. Data Presentation: HPLC Method Performance (Hypothetical)
The following table summarizes the expected performance characteristics of the HPLC method, which should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualization of Experimental Workflows
Caption: Workflow for the quantification of 3-ethoxyphthalide by GC-MS.
Caption: Workflow for the quantification of 3-ethoxyphthalide by HPLC.
Conclusion
The GC-MS and HPLC methods outlined in this application note provide a solid foundation for the quantitative analysis of 3-ethoxyphthalide. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. It is imperative that these methods are fully validated for parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure reliable and accurate results for their intended application.
References
- 1. CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. Extraction and GC-MS analysis of phthalate esters in food matrices: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. opus.govst.edu [opus.govst.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Ethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and considerations for the large-scale synthesis of 3-ethoxyphthalide, a valuable intermediate in the pharmaceutical and fine chemical industries. The document outlines two primary synthetic routes from readily available starting materials: phthalic anhydride and 2-formylbenzoic acid. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.
Overview of Synthetic Strategies
The synthesis of 3-ethoxyphthalide on a large scale can be approached via two main pathways, each with distinct advantages and considerations.
-
Route 1: From Phthalic Anhydride: This two-step route involves the selective reduction of phthalic anhydride to form 3-hydroxyphthalide, followed by an etherification reaction to introduce the ethoxy group. This pathway is advantageous due to the low cost and high availability of phthalic anhydride.
-
Route 2: From 2-Formylbenzoic Acid: This approach involves the reductive amination of 2-formylbenzoic acid with ethanol, followed by in-situ cyclization. This one-pot method can be more efficient in terms of step economy.
Below is a comparative summary of the key quantitative parameters for each route.
Quantitative Data Summary
| Parameter | Route 1: From Phthalic Anhydride | Route 2: From 2-Formylbenzoic Acid |
| Starting Material | Phthalic Anhydride | 2-Formylbenzoic Acid |
| Key Intermediates | 3-Hydroxyphthalide | - |
| Overall Yield | 70-85% (estimated) | 60-75% (estimated) |
| Number of Steps | 2 | 1 (one-pot) |
| Key Reagents | Sodium Borohydride or H₂/Catalyst, Ethanol, Acid/Base Catalyst | Ethanol, Reducing Agent (e.g., NaBH₃CN), Acid Catalyst |
| Reaction Temperature | 0-150°C | 25-80°C |
| Reaction Time | 4-24 hours | 6-18 hours |
| Purification | Crystallization, Column Chromatography | Extraction, Column Chromatography |
Experimental Protocols
Route 1: Synthesis from Phthalic Anhydride
This route proceeds in two distinct experimental steps.
Step 1.1: Selective Reduction of Phthalic Anhydride to 3-Hydroxyphthalide
Two methods are presented for this selective reduction.
Method A: Sodium Borohydride Reduction
This method is suitable for laboratory to pilot-scale synthesis.
-
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.0-1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
To a stirred suspension of phthalic anhydride in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen), add sodium borohydride portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of 1M HCl until the pH is ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-hydroxyphthalide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Method B: Catalytic Hydrogenation
This method is highly efficient and scalable for industrial production. A patent suggests that the conversion rate of phthalic anhydride can reach 99%, and the selectivity of phthalide can reach 98%[1].
-
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Supported Metal Catalyst (e.g., Ni/Al₂O₃, Pd/C)
-
Solvent (e.g., gamma-butyrolactone, dioxane)
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
Charge a high-pressure autoclave with phthalic anhydride, the catalyst, and the solvent.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-6 MPa).
-
Heat the mixture to the target temperature (e.g., 120-200°C) with vigorous stirring.
-
Maintain the reaction under these conditions for the specified time (e.g., 1-4 hours), monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing 3-hydroxyphthalide can be used directly in the next step or concentrated and purified.
-
Step 1.2: Etherification of 3-Hydroxyphthalide to 3-Ethoxyphthalide
This step is an example of the Williamson ether synthesis.
-
Materials:
-
3-Hydroxyphthalide (1.0 eq)
-
Ethanol
-
Acid Catalyst (e.g., p-Toluenesulfonic acid (PTSA), Sulfuric Acid) or Base (e.g., Sodium Hydride) and an Ethylating Agent (e.g., Ethyl Iodide)
-
Toluene (for azeotropic removal of water with acid catalysis)
-
Sodium Bicarbonate Solution, saturated
-
Dichloromethane
-
-
Procedure (Acid-Catalyzed):
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-hydroxyphthalide in a mixture of ethanol and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-ethoxyphthalide by vacuum distillation or column chromatography.
-
Route 2: Reductive Amination of 2-Formylbenzoic Acid
This one-pot procedure offers a more streamlined approach.
-
Materials:
-
2-Formylbenzoic Acid (1.0 eq)
-
Ethanol
-
Sodium Cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Acetic Acid (catalytic amount)
-
Diethyl Ether
-
Sodium Bicarbonate Solution, saturated
-
-
Procedure:
-
Dissolve 2-formylbenzoic acid in ethanol.
-
Add a catalytic amount of acetic acid.
-
To this solution, add sodium cyanoborohydride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic Route 1 from Phthalic Anhydride.
Caption: Synthetic Route 2 from 2-Formylbenzoic Acid.
Caption: General Experimental Workflow.
Safety and Handling Considerations
-
Phthalic Anhydride: Harmful if swallowed and may cause respiratory irritation. Causes skin and serious eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause an allergic skin reaction[2]. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride: A strong reducing agent that is water-reactive and can liberate flammable hydrogen gas upon contact with water, acid, or high temperatures[3][4][5]. It can cause eye and skin burns and is harmful if swallowed or inhaled[3]. Handle in a dry, inert atmosphere and away from ignition sources.
-
Catalytic Hydrogenation: Requires the use of a high-pressure reactor and flammable hydrogen gas. Operations should be conducted by trained personnel in a designated area with appropriate safety measures, including pressure relief systems and hydrogen detectors.
-
Solvents: Many organic solvents used are flammable and may have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Acids and Bases: Strong acids and bases are corrosive. Handle with extreme care and appropriate PPE.
Always consult the relevant Safety Data Sheets (SDS) for all chemicals before commencing any experimental work. A thorough risk assessment should be conducted before scaling up any chemical synthesis.
References
Application Notes and Protocols: Utilizing 3-Ethoxyphthalide in the Development of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-ethoxyphthalide in the synthesis of novel polyesters via ring-opening polymerization (ROP). Due to the limited availability of direct literature on the homopolymerization of 3-ethoxyphthalide, the following protocols and data are based on established methods for analogous lactone monomers. These notes are intended to serve as a foundational guide for researchers exploring the development of new biocompatible and biodegradable polymers for various applications, including drug delivery.
Introduction to Poly(3-ethoxyphthalide)
3-Ethoxyphthalide is a lactone monomer that holds promise for the creation of novel aliphatic polyesters. The presence of the ethoxy group offers potential for tailoring the polymer's properties, such as its hydrophilicity, degradation rate, and drug-loading capacity, compared to unsubstituted polyesters. The general structure of the polymer, poly(3-ethoxyphthalide), is anticipated to be a polyester with repeating units that could find applications in the biomedical and pharmaceutical fields, similar to other well-established biodegradable polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL).[1][2]
Polymer Synthesis: Ring-Opening Polymerization of 3-Ethoxyphthalide
Ring-opening polymerization (ROP) is the most common and effective method for synthesizing high molecular weight polyesters from lactone monomers.[1] Both cationic and anionic ROP methods can be theoretically applied to 3-ethoxyphthalide.
Experimental Workflow for Polymer Synthesis
Caption: General workflow for the ring-opening polymerization of 3-ethoxyphthalide.
Protocol 1: Cationic Ring-Opening Polymerization
Cationic ROP is a potential route for the polymerization of 3-ethoxyphthalide, often initiated by strong acids or Lewis acids.
Materials:
-
3-Ethoxyphthalide (monomer)
-
Anhydrous Toluene (solvent)
-
Tin(II) octoate (Sn(Oct)₂) (initiator)[1]
-
Benzyl alcohol (co-initiator)
-
Hydrochloric acid in methanol (quenching agent)
-
Methanol (non-solvent for precipitation)
-
Argon gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
A flame-dried Schlenk flask is charged with 3-ethoxyphthalide (e.g., 5 g, X mmol).
-
Anhydrous toluene is added to dissolve the monomer under an argon atmosphere.
-
Benzyl alcohol (as co-initiator, molar ratio to monomer e.g., 1:100) is added via syringe.
-
The solution is heated to the desired reaction temperature (e.g., 110 °C).
-
A solution of Sn(Oct)₂ in anhydrous toluene (molar ratio to monomer e.g., 1:1000) is injected to start the polymerization.
-
The reaction is allowed to proceed for a specified time (e.g., 4-24 hours).
-
The polymerization is terminated by adding a few drops of hydrochloric acid in methanol.
-
The polymer is isolated by precipitation in a large excess of cold methanol.
-
The precipitated polymer is filtered and washed with fresh methanol.
-
The final polymer is dried under vacuum at 40 °C to a constant weight.
Protocol 2: Anionic Ring-Opening Polymerization
Anionic ROP can be initiated by strong bases and may offer good control over the polymerization.
Materials:
-
3-Ethoxyphthalide (monomer)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
1,8-Diazabicycloundec-7-ene (DBU) (organocatalyst/initiator)
-
Benzoic acid (quenching agent)
-
Hexane (non-solvent for precipitation)
-
Argon gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
A flame-dried Schlenk flask is charged with 3-ethoxyphthalide (e.g., 5 g, X mmol).
-
Anhydrous THF is added to dissolve the monomer under an argon atmosphere.
-
The solution is cooled to 0 °C.
-
DBU (molar ratio to monomer e.g., 1:100) is added via syringe to initiate the polymerization.
-
The reaction is stirred at 0 °C for a specified time (e.g., 1-6 hours).
-
The polymerization is terminated by the addition of a stoichiometric amount of benzoic acid.
-
The polymer is isolated by precipitation in cold hexane.
-
The precipitated polymer is filtered and washed with fresh hexane.
-
The final polymer is dried under vacuum at room temperature to a constant weight.
Characterization of Poly(3-ethoxyphthalide)
Thorough characterization is crucial to determine the structure, molecular weight, and thermal properties of the newly synthesized polymer.[3]
Hypothetical Polymer Properties
The following table summarizes the expected range of properties for poly(3-ethoxyphthalide) based on data from similar aliphatic polyesters.
| Property | Expected Range | Characterization Method |
| Number Average Mol. Wt. (Mn) | 10,000 - 100,000 g/mol | GPC[4][5] |
| Weight Average Mol. Wt. (Mw) | 15,000 - 200,000 g/mol | GPC[4][5] |
| Polydispersity Index (PDI) | 1.1 - 2.5 | GPC[4][5] |
| Glass Transition Temp. (Tg) | -10 °C to 40 °C | DSC[6][7] |
| Melting Temp. (Tm) | 50 °C to 120 °C | DSC[6][7] |
| Decomposition Temp. (Td) | > 250 °C | TGA[6][7] |
Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight distribution of the polymer.[4][5]
Instrumentation and Conditions:
-
System: Agilent or Waters GPC system with a refractive index (RI) detector.
-
Columns: Series of Styragel columns (e.g., HR 1, 2, 4).
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.
-
Calibration: Polystyrene standards.
Procedure:
-
Prepare polymer solutions in THF at a concentration of approximately 2 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter.
-
Inject the filtered samples into the GPC system.
-
Analyze the resulting chromatograms to determine Mn, Mw, and PDI relative to the polystyrene calibration curve.
Protocol 4: Thermal Analysis by DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the polymer.[6][7]
DSC Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 150 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to a low temperature (e.g., -50 °C) at 10 °C/min.
-
Reheat the sample to 150 °C at 10 °C/min. The second heating scan is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
TGA Procedure:
-
Accurately weigh 10-15 mg of the polymer into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature (Td).
Application in Drug Delivery
Biodegradable polyesters are extensively used as carriers for controlled drug delivery.[8][9] Poly(3-ethoxyphthalide) could potentially be formulated into nanoparticles or microparticles for encapsulating therapeutic agents. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the gradual release of the encapsulated drug.
Proposed Drug Delivery Mechanism
Caption: Proposed mechanism for drug delivery using poly(3-ethoxyphthalide) nanoparticles.
The diagram illustrates the formulation of drug-loaded nanoparticles via an emulsification-solvent evaporation method. Once administered, these nanoparticles can be taken up by cells. Inside the acidic environment of endosomes or lysosomes, the polyester matrix undergoes hydrolysis, leading to a sustained release of the encapsulated drug, which can then exert its therapeutic effect. The rate of drug release can be tuned by controlling the molecular weight and hydrophilicity of the polymer.
Conclusion
3-Ethoxyphthalide presents an interesting monomer for the synthesis of novel, functional polyesters. The protocols outlined in these application notes provide a starting point for the synthesis and characterization of poly(3-ethoxyphthalide). While the specific properties and performance of this polymer are yet to be experimentally determined, analogies with other biodegradable polyesters suggest its potential for applications in the biomedical and pharmaceutical fields, particularly in the area of controlled drug delivery. Further research is warranted to fully explore the potential of this promising new polymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. infinitalab.com [infinitalab.com]
- 5. Measurement of Molecular Weight by using GPC method : Shimadzu (Italia) [shimadzu.it]
- 6. researchgate.net [researchgate.net]
- 7. openjournals.ugent.be [openjournals.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling of 3-Ethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 3-ethoxyphthalide in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for 3-ethoxyphthalide, the following guidelines are based on data from structurally similar compounds, including phthalides and ethoxy-containing molecules. Researchers should handle 3-ethoxyphthalide with caution and treat it as a potentially hazardous substance.
Hazard Identification and Risk Assessment
Based on analogous compounds, 3-ethoxyphthalide is presumed to pose certain health risks. The primary hazards are likely to include skin and eye irritation, potential for allergic skin reactions, and possible harm if swallowed or inhaled.
Table 1: Summary of Potential Hazards (Based on Analogous Compounds)
| Hazard Statement | Classification (Presumed) | Precautionary Statement |
| Harmful if swallowed.[1] | Acute Toxicity (Oral), Category 4 | P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Causes serious eye irritation.[2] | Serious Eye Damage/Eye Irritation, Category 2A/2B | P264: Wash hands thoroughly after handling.[2] P280: Wear eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention. |
| May cause an allergic skin reaction.[1] | Skin Sensitization, Category 1 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace.[1] P280: Wear protective gloves.[1][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1] |
| May cause respiratory irritation.[2] | Specific Target Organ Toxicity — Single Exposure, Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Suspected of causing cancer.[1] | Carcinogenicity, Category 2 | P202: Do not handle until all safety precautions have been read and understood.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention.[1] |
| May damage fertility or the unborn child.[1] | Reproductive Toxicity, Category 1A/1B | P202: Do not handle until all safety precautions have been read and understood.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention.[1] |
| Toxic to aquatic life.[1] | Hazardous to the Aquatic Environment, Acute Hazard, Category 2 | P273: Avoid release to the environment.[1] |
Experimental Protocols
Adequate PPE is mandatory when handling 3-ethoxyphthalide to minimize exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] Inspect gloves for integrity before each use.[3][6] |
| Body Protection | A lab coat that covers the arms and fastens in the front.[5] For larger quantities, consider a chemical-resistant apron.[4] |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. For larger quantities or in case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.[3][4] |
| Footwear | Closed-toe shoes must be worn in the laboratory.[5] |
Proper engineering controls are the first line of defense in ensuring safety.
-
Ventilation: All handling of 3-ethoxyphthalide should be conducted in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a chemical fume hood is required.[5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[7]
Handling:
-
Read and understand this protocol and any available safety information before starting work.
-
Ensure all necessary PPE is worn correctly.
-
Work within the designated area, preferably a chemical fume hood.
-
Avoid direct contact with the skin and eyes.[3]
-
Do not breathe dust or vapors.[3]
-
Use appropriate tools (spatulas, scoops) to handle the solid material to avoid generating dust.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]
Storage:
-
Store 3-ethoxyphthalide in a tightly closed container.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly labeled.
Small Spills:
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Evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material.[3]
-
Avoid generating dust.
-
Place the spilled material into a labeled, sealed container for disposal.
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Clean the spill area with a suitable solvent and then wash with soap and water.
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact the institution's emergency response team.
-
Prevent entry into the affected area.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Dispose of 3-ethoxyphthalide and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in the general trash.[5]
Visualizations
Caption: General workflow for handling 3-ethoxyphthalide.
Caption: First aid response logic for exposure incidents.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxyphthalide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 3-ethoxyphthalide synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-ethoxyphthalide, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficient reaction temperature- Poor quality starting materials- Presence of excess water | - Use a fresh, anhydrous catalyst. Consider screening different acid or base catalysts.- Gradually increase the reaction temperature in increments of 10°C.- Ensure the purity of 2-formylbenzoic acid and ethanol.- Use anhydrous ethanol and dry reaction glassware thoroughly. |
| Formation of Side Products | - Reaction temperature is too high- Incorrect catalyst or catalyst concentration- Prolonged reaction time | - Optimize the reaction temperature; avoid excessive heating.- Screen different catalysts and optimize the catalyst loading.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Difficult Product Isolation | - Incomplete reaction- Product co-eluting with impurities | - Ensure the reaction has gone to completion before workup.- Optimize the solvent system for column chromatography to achieve better separation. |
| Product Decomposition | - Harsh workup conditions (strong acid or base)- High temperatures during purification | - Use mild acidic or basic conditions for workup.- Employ purification techniques that do not require high temperatures, such as flash chromatography at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 3-ethoxyphthalide?
A1: The most common and direct method for synthesizing 3-ethoxyphthalide is the reaction of 2-formylbenzoic acid with ethanol. 2-Formylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide, which can be etherified with ethanol.
Q2: What type of catalyst is most effective for this synthesis?
A2: Both acid and base catalysts can be used. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, facilitate the etherification of the intermediate lactol. Base catalysts can also promote the reaction, though the choice of base and reaction conditions are crucial to avoid side reactions.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts, it is essential to control the reaction temperature and time. Overheating or prolonged reaction times can lead to undesired side reactions. Using the optimal catalyst at the correct concentration is also critical. Monitoring the reaction progress by TLC or GC can help in stopping the reaction at the optimal point.
Q4: What is the best method for purifying 3-ethoxyphthalide?
A4: Column chromatography is a highly effective method for purifying 3-ethoxyphthalide from the reaction mixture. A silica gel column with a suitable solvent system, such as a mixture of hexane and ethyl acetate, can provide high purity product.
Q5: Can I use a different alcohol to synthesize other 3-alkoxyphthalides?
A5: Yes, this synthetic route can be adapted to use other alcohols, which would result in the formation of the corresponding 3-alkoxyphthalides. The reaction conditions may need to be re-optimized for different alcohols.
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of 3-substituted phthalides, based on analogous reactions. This data can be used as a starting point for optimizing the synthesis of 3-ethoxyphthalide.
| Parameter | Variation | Observed Effect on Yield |
| Catalyst | No Catalyst | No reaction |
| Acid Catalyst (e.g., H₂SO₄) | Promotes reaction | |
| Base Catalyst (e.g., Et₃N) | Promotes reaction | |
| Temperature | Low Temperature (e.g., Room Temp) | Slow or no reaction |
| Moderate Temperature (e.g., 60-80°C) | Optimal for many phthalide syntheses | |
| High Temperature (e.g., >100°C) | Increased side product formation | |
| Solvent | Protic (e.g., Ethanol) | Can act as both solvent and reactant |
| Aprotic (e.g., Toluene, Dioxane) | May require a separate alcohol source | |
| Reaction Time | Short (e.g., < 2 hours) | Incomplete reaction |
| Optimal (e.g., 2-6 hours) | Maximum yield | |
| Long (e.g., > 12 hours) | Potential for byproduct formation |
Experimental Protocols
Key Experiment: Synthesis of 3-Ethoxyphthalide from 2-Formylbenzoic Acid
This protocol provides a detailed methodology for the synthesis of 3-ethoxyphthalide.
Materials:
-
2-Formylbenzoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (or other acid catalyst)
-
Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
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Ethyl Acetate
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Hexane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-formylbenzoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 3-ethoxyphthalide.
Mandatory Visualization
Below are diagrams illustrating the key chemical pathway and a troubleshooting workflow for the synthesis of 3-ethoxyphthalide.
Common byproducts in the synthesis of 3-ethoxyphthalide and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-ethoxyphthalide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 3-ethoxyphthalide from 2-formylbenzoic acid and ethanol?
The synthesis of 3-ethoxyphthalide from 2-formylbenzoic acid and ethanol typically proceeds via the formation of the cyclic hemiacetal, 3-hydroxyphthalide. However, several side reactions can lead to the formation of byproducts. The most common byproducts include:
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Unreacted 2-formylbenzoic acid: Due to the equilibrium nature of the reaction, some starting material may remain.
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Ethyl 2-formylbenzoate: This is the product of a standard Fischer esterification of the carboxylic acid group without the involvement of the aldehyde.
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2-(diethoxymethyl)benzoic acid: The aldehyde group can react with two equivalents of ethanol to form an acetal.
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Water: A byproduct of both the desired reaction and the formation of byproducts.
Q2: How can I minimize the formation of these byproducts?
To minimize byproduct formation, consider the following strategies:
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Control of Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or high temperatures might favor the formation of the more stable ester or acetal byproducts.
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Use of a Dehydrating Agent: The formation of both the desired product and byproducts generates water. Removing water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) can shift the equilibrium towards the desired product.
-
Stoichiometry of Reactants: Using a moderate excess of ethanol can favor the formation of 3-ethoxyphthalide. A large excess might increase the formation of the acetal byproduct.
Q3: What are the recommended methods for removing the identified byproducts?
A multi-step purification process is often necessary to isolate pure 3-ethoxyphthalide. The following table summarizes the common removal methods for each byproduct.
| Byproduct | Removal Method | Experimental Protocol |
| Unreacted 2-formylbenzoic acid | Aqueous basic wash | After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move to the aqueous layer. |
| Ethyl 2-formylbenzoate | Column Chromatography | This byproduct is often separable from 3-ethoxyphthalide by silica gel column chromatography. The polarity difference between the ester and the lactone allows for separation. |
| 2-(diethoxymethyl)benzoic acid | Column Chromatography | Similar to the ester byproduct, the acetal can typically be separated using silica gel column chromatography. |
| Water | Drying Agent / Azeotropic Distillation | During workup, the organic layer should be dried over an anhydrous salt like sodium sulfate or magnesium sulfate. During the reaction, a Dean-Stark trap can be used. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 3-ethoxyphthalide | - Incomplete reaction. - Equilibrium not driven to the product side. - Loss of product during workup. | - Increase reaction time or temperature moderately. - Use a Dean-Stark trap or molecular sieves to remove water. - Ensure careful separation of layers during extraction and avoid overly aggressive washing. |
| Presence of a significant amount of unreacted 2-formylbenzoic acid in the final product | - Inefficient reaction. - Insufficient basic wash during workup. | - Re-run the reaction with a dehydrating agent. - Repeat the aqueous sodium bicarbonate wash on the isolated product. |
| Product is an oil and does not solidify | - Presence of impurities, particularly the ester and acetal byproducts, which can act as a eutectic mixture. | - Purify the product using column chromatography. |
| TLC analysis shows multiple spots close to the product spot | - Likely presence of ethyl 2-formylbenzoate and/or 2-(diethoxymethyl)benzoic acid. | - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. |
Experimental Protocols
Synthesis of 3-Ethoxyphthalide
-
To a solution of 2-formylbenzoic acid (1.50 g, 10.0 mmol) in ethanol (20 mL), add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).
-
Heat the reaction mixture at reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove unreacted 2-formylbenzoic acid.
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Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-ethoxyphthalide.
Quantitative Data Summary
The following table presents representative data for the purification of 3-ethoxyphthalide. Actual results may vary depending on the specific reaction conditions and scale.
| Purification Step | Starting Material (Crude Product) | Product after Basic Wash | Product after Column Chromatography |
| Mass (g) | 1.75 | 1.60 | 1.35 |
| Purity (by NMR, %) | ~70% | ~80% | >98% |
| Major Impurities Present | 2-formylbenzoic acid, Ethyl 2-formylbenzoate | Ethyl 2-formylbenzoate, 2-(diethoxymethyl)benzoic acid | <2% residual impurities |
Visualizations
Caption: Synthesis pathway of 3-ethoxyphthalide and formation of common byproducts.
Caption: General workflow for the purification of 3-ethoxyphthalide.
Optimizing reaction conditions for the preparation of 3-ethoxyphthalide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal preparation of 3-ethoxyphthalide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-ethoxyphthalide?
A1: 3-Ethoxyphthalide is typically synthesized via the acid-catalyzed reaction of 2-formylbenzoic acid with ethanol. The reaction involves the formation of a hemiacetal intermediate, followed by an intramolecular cyclization to yield the final product.
Q2: What are the critical parameters to control for a successful synthesis?
A2: The key parameters to monitor and control are:
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Purity of Reactants: Use of high-purity 2-formylbenzoic acid and anhydrous ethanol is crucial to prevent side reactions.
-
Catalyst Concentration: The amount of acid catalyst significantly influences the reaction rate and the formation of byproducts.
-
Reaction Temperature: The temperature should be carefully controlled to ensure a reasonable reaction rate without promoting decomposition or side reactions.
-
Reaction Time: Sufficient time is required for the reaction to reach completion, which should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Water Content: The presence of water can lead to the formation of undesired byproducts and should be minimized.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting material (2-formylbenzoic acid), the product (3-ethoxyphthalide), and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the common side products in this reaction?
A4: Common side products can include unreacted 2-formylbenzoic acid, the diethyl acetal of 2-formylbenzoic acid, and polymers. The formation of these byproducts is often related to reaction conditions such as temperature, catalyst concentration, and the presence of water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.2. Insufficient reaction time or temperature.3. Presence of excess water in the reaction mixture. | 1. Use a fresh, active acid catalyst.2. Optimize reaction time and temperature based on TLC monitoring.3. Use anhydrous ethanol and ensure all glassware is thoroughly dried. |
| Formation of a Significant Amount of Byproducts | 1. Incorrect catalyst concentration (too high or too low).2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Perform small-scale experiments to optimize the catalyst loading.2. Lower the reaction temperature and monitor the progress closely.3. Stop the reaction as soon as the starting material is consumed (as indicated by TLC). |
| Difficulties in Product Isolation/Purification | 1. Product is an oil and does not crystallize easily.2. Co-elution of product and impurities during column chromatography. | 1. Attempt purification by vacuum distillation if the product is thermally stable.2. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. |
| Product Decomposes During Workup or Purification | 1. Presence of residual acid from the reaction.2. High temperatures during solvent evaporation or distillation. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup.2. Use a rotary evaporator at a lower temperature and pressure for solvent removal. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the results of a hypothetical study to optimize the reaction conditions for the synthesis of 3-ethoxyphthalide.
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | 1 | 60 | 12 | 45 |
| 2 | H₂SO₄ | 5 | 60 | 12 | 75 |
| 3 | H₂SO₄ | 10 | 60 | 12 | 70 (with byproducts) |
| 4 | p-TsOH | 5 | 60 | 12 | 68 |
| 5 | H₂SO₄ | 5 | 80 | 6 | 85 |
| 6 | H₂SO₄ | 5 | 80 | 12 | 82 (with byproducts) |
Experimental Protocols
Detailed Method for the Preparation of 3-Ethoxyphthalide:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formylbenzoic acid (1.50 g, 10 mmol) and anhydrous ethanol (50 mL).
-
Catalyst Addition: Stir the mixture until the 2-formylbenzoic acid is completely dissolved. Carefully add concentrated sulfuric acid (0.05 mL, ~1 mol%) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane = 1:2).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-ethoxyphthalide as a colorless oil.
Visualizations
Caption: Experimental workflow for the synthesis of 3-ethoxyphthalide.
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Ethoxyphthalide Reactions
Welcome to the technical support center for the synthesis of 3-ethoxyphthalide. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving the formation of 3-ethoxyphthalide, a key intermediate in various synthetic pathways. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-ethoxyphthalide?
The most prevalent and established method for the synthesis of 3-ethoxyphthalide is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide at the 3-position of a phthalide precursor, typically 3-bromophthalide, by an ethoxide anion. The ethoxide is usually generated in situ by reacting a sodium source, such as sodium metal or sodium hydride, with anhydrous ethanol.
Q2: My 3-ethoxyphthalide synthesis is resulting in a low yield. What are the potential causes?
Low conversion rates in 3-ethoxyphthalide synthesis can stem from several factors. These primarily include:
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Poor quality of starting materials: Impurities or degradation of 3-bromophthalide can significantly impact the reaction.
-
Presence of water: Moisture can lead to the hydrolysis of the starting material and the product.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to incomplete reactions or the formation of side products.
-
Inefficient generation of the ethoxide nucleophile: Incomplete reaction of the sodium source with ethanol will result in a lower concentration of the active nucleophile.
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Competing side reactions: The primary competing reactions are hydrolysis and elimination.
Troubleshooting Guide
This section provides a more in-depth look at specific issues and their solutions.
Issue 1: Low Conversion of 3-Bromophthalide
Symptoms:
-
Significant amount of unreacted 3-bromophthalide observed in the crude reaction mixture (e.g., by TLC or NMR analysis).
-
The final yield of 3-ethoxyphthalide is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. |
| Insufficient ethoxide | Ensure the sodium source is fresh and properly handled to avoid deactivation. Use a slight excess of sodium ethoxide (e.g., 1.1 to 1.5 equivalents) relative to 3-bromophthalide. |
| Poor solvent quality | Use anhydrous ethanol to prevent the quenching of the ethoxide and hydrolysis of the starting material. |
Issue 2: Presence of Significant Side Products
Symptoms:
-
Multiple spots on the TLC plate of the crude reaction mixture in addition to the starting material and the desired product.
-
NMR spectrum of the crude product shows unexpected peaks.
Potential Side Reactions and Mitigation Strategies:
-
Hydrolysis: The presence of water can lead to the hydrolysis of 3-bromophthalide to form 3-hydroxyphthalide, which can further open to phthalaldehydic acid.[1]
-
Mitigation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Elimination: The ethoxide ion is a strong base and can promote an E2 elimination reaction, especially at higher temperatures, leading to the formation of a reactive intermediate that can polymerize or react further.
-
Mitigation: Maintain a controlled reaction temperature. While some heat may be necessary to drive the substitution, excessive temperatures can favor elimination. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) is often a good starting point.
-
The logical relationship for troubleshooting these side reactions can be visualized as follows:
Troubleshooting logic for identifying and mitigating side reactions.
Experimental Protocols
Synthesis of 3-Bromophthalide (Precursor)
A common method for the synthesis of 3-bromophthalide is the radical bromination of phthalide using N-bromosuccinimide (NBS).
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalide (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (1 to 1.1 equivalents) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a light source (e.g., a 100W lamp) to initiate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.
-
After completion, cool the reaction mixture and filter to remove the succinimide.
-
Concentrate the filtrate under reduced pressure to yield crude 3-bromophthalide, which can be purified by recrystallization from a solvent like cyclohexane.[1]
Expected Yield: 75-81% (crude).[1]
Synthesis of 3-Ethoxyphthalide
Procedure:
-
Prepare sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere in a flask equipped with a reflux condenser and a dropping funnel.
-
Once all the sodium has reacted, cool the solution to room temperature.
-
Dissolve 3-bromophthalide (1 equivalent) in a minimal amount of an anhydrous solvent like THF or ethanol.
-
Add the 3-bromophthalide solution dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-50 °C) to drive the reaction to completion. Monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-ethoxyphthalide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Note: The following diagram illustrates the general workflow for the synthesis of 3-ethoxyphthalide.
General workflow for the synthesis of 3-ethoxyphthalide.
Data on Reaction Parameter Optimization
| Parameter | Variation | Expected Effect on Yield | Rationale |
| Temperature | Low (e.g., RT) | May be lower due to slow reaction rate. | Favors substitution over elimination, but may require longer reaction times. |
| Moderate (e.g., 40-60 °C) | Likely optimal. | Balances reaction rate and minimizes side reactions. | |
| High (e.g., >80 °C) | May decrease due to increased elimination. | High temperatures can favor the E2 elimination pathway. | |
| Solvent | Protic (e.g., Ethanol) | Generally effective. | The conjugate acid of the base, so it is a common choice. However, it can participate in proton transfer. |
| Aprotic Polar (e.g., DMF, DMSO) | Can increase the rate. | Solvates the cation but not the anion, increasing the nucleophilicity of the ethoxide. | |
| Base | Strong, non-nucleophilic (e.g., NaH) | Generally high yield. | Effectively deprotonates the alcohol without competing in the substitution reaction. |
| Strong, nucleophilic (e.g., NaOH, KOH) | Can lead to hydrolysis. | Hydroxide can compete with ethoxide as a nucleophile, leading to the formation of 3-hydroxyphthalide. |
For further assistance, please consult relevant chemical literature and safety data sheets for all reagents used.
References
Technical Support Center: High-Purity 3-Ethoxyphthalide Purification
Welcome to the technical support center for the purification of high-purity 3-ethoxyphthalide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3-ethoxyphthalide?
A1: The two most prevalent and effective methods for purifying 3-ethoxyphthalide are recrystallization and flash column chromatography. The choice between these techniques often depends on the impurity profile of the crude material and the desired final purity.
Q2: What are the likely impurities in a crude sample of 3-ethoxyphthalide?
A2: Impurities can vary based on the synthetic route. Common starting materials and potential byproducts include:
-
From Phthalic Anhydride and Ethanol: Unreacted phthalic anhydride, phthalic acid, and monoethyl phthalate.
-
From o-Phthalaldehyde and Ethanol: Unreacted o-phthalaldehyde and various oxidation or side-reaction products.
Incomplete reactions or side reactions can also lead to the presence of other related phthalide derivatives.
Q3: How can I assess the purity of my 3-ethoxyphthalide sample?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical methods for determining the purity of 3-ethoxyphthalide. These techniques can separate and quantify the target compound and its impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The cooling process is too rapid. | - Boil off some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Oily precipitate forms instead of crystals. | - The compound's melting point is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point. | - Use a mixed solvent system where the compound is less soluble.- Try a preliminary purification step like a simple filtration through a silica plug before recrystallization. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]- Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Product purity is still low after recrystallization. | - Impurities have similar solubility profiles to 3-ethoxyphthalide.- The cooling was too fast, trapping impurities within the crystal lattice. | - Consider a different solvent or a mixed-solvent system.[3]- Ensure slow cooling to allow for selective crystallization.[1] |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of 3-ethoxyphthalide from impurities. | - The chosen eluent system has incorrect polarity.- The column was overloaded with the crude sample. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of ethyl acetate and hexanes.- Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to sample by weight).[4] |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a 10:1 hexane:ethyl acetate mixture, try moving to a 5:1 or 2:1 ratio.[5] |
| The compound elutes too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. For instance, if using a 5:1 hexane:ethyl acetate mixture, try a 10:1 or 20:1 ratio. |
| Streaking or tailing of the product band. | - The sample was not loaded onto the column in a concentrated band.- The compound may be interacting too strongly with the silica gel. | - Dissolve the sample in a minimal amount of a relatively non-polar solvent before loading it onto the column.[4]- Consider deactivating the silica gel with a small amount of triethylamine (1-3%) in the eluent if the compound is sensitive to acid.[5] |
Experimental Protocols
Protocol 1: Recrystallization of 3-Ethoxyphthalide from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-ethoxyphthalide in a minimal amount of hot ethanol. A starting point is approximately 4 mL of ethanol per gram of crude product.[1] Heat the mixture gently on a hot plate until all the solid dissolves.
-
Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of 3-Ethoxyphthalide by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate eluent system. A common starting point for compounds of moderate polarity like 3-ethoxyphthalide is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for 3-ethoxyphthalide.[4]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude 3-ethoxyphthalide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution can be employed, starting with a less polar mixture and gradually increasing the proportion of the more polar solvent.[5][6] For example, start with 5% ethyl acetate in hexanes and gradually increase to 20% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure 3-ethoxyphthalide.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
Note: The following data is illustrative and based on typical results for the purification of similar organic compounds. Actual results may vary depending on the specific reaction conditions and impurity profile.
Table 1: Comparison of Purification Techniques for 3-Ethoxyphthalide
| Purification Method | Typical Purity Achieved | Typical Recovery | Notes |
| Single Recrystallization | 95-98% | 60-80% | Effective for removing less soluble or more soluble impurities. |
| Flash Column Chromatography | >99% | 70-95% | Highly effective for separating impurities with different polarities. |
Visualizations
Caption: General experimental workflow for the purification and analysis of 3-ethoxyphthalide.
Caption: Troubleshooting logic for recrystallization of 3-ethoxyphthalide.
References
Technical Support Center: Storage and Stability of 3-Ethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 3-ethoxyphthalide during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of 3-ethoxyphthalide?
A1: Based on the chemical structure of 3-ethoxyphthalide, a lactone with an ether linkage, the two primary decomposition pathways are hydrolysis and oxidation.
-
Hydrolysis: The ester (lactone) ring is susceptible to cleavage by water, especially under basic or acidic conditions, to form the corresponding hydroxy acid, which can exist in equilibrium with the open-chain aldehyde-acid form.
-
Oxidation: The ethoxy group can be susceptible to oxidation, potentially leading to the formation of hydroperoxides or other oxidative degradation products.
Q2: What are the ideal storage conditions for 3-ethoxyphthalide?
A2: To minimize decomposition, 3-ethoxyphthalide should be stored in a cool, dry, and dark place. An inert atmosphere is also recommended to prevent oxidation.
Q3: I suspect my sample of 3-ethoxyphthalide has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate 3-ethoxyphthalide from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the chemical structures of any impurities that have formed.
Q4: Can I store 3-ethoxyphthalide in a standard laboratory freezer?
A4: Yes, storing 3-ethoxyphthalide in a standard laboratory freezer (-20°C) is a good practice to slow down potential degradation reactions. Ensure the container is tightly sealed to prevent moisture condensation upon removal.
Q5: What solvents are compatible with 3-ethoxyphthalide for short-term storage of solutions?
A5: For short-term storage of solutions, anhydrous aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane are recommended. Avoid protic solvents like water or alcohols, as they can participate in hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Oxidation or hydrolysis due to exposure to air and/or moisture. | Discard the sample and obtain a fresh batch. Review storage procedures to ensure the container is tightly sealed and stored under an inert atmosphere if possible. |
| Appearance of new peaks in HPLC chromatogram | Decomposition of 3-ethoxyphthalide. | Identify the degradation products if possible (e.g., by LC-MS). Review storage conditions (temperature, light, humidity) and handling procedures. |
| Decreased potency or unexpected experimental results | Significant degradation of the starting material. | Quantify the purity of the 3-ethoxyphthalide sample using a validated analytical method. If purity is compromised, obtain a new batch. |
| Precipitate formation in a stored solution | Formation of insoluble degradation products or saturation issues at lower temperatures. | Allow the solution to warm to room temperature and check for dissolution. If a precipitate remains, it is likely a degradation product. The solution should be prepared fresh before use. |
Quantitative Data on Decomposition of Related Compounds
No specific kinetic data for the decomposition of 3-ethoxyphthalide was found in the literature. The following tables provide data for structurally related compounds to give an indication of potential stability.
Table 1: Hydrolysis of Phthalate Esters
| Compound | Condition | Rate Constant | Reference |
| Aryl hydrogen phthalates | Basic hydrolysis | Second-order rate constant is two orders of magnitude faster than predicted by the Brönsted plot for related esters. | [1] |
| Phthalate esters | General | Acid hydrolysis is estimated to be four orders of magnitude slower than alkaline hydrolysis. | [2] |
Table 2: Oxidation of a Structurally Similar Compound
| Compound | Oxidant | Condition | Observation |
| 3-Ethoxy-4-hydroxybenzaldehyde | Potassium permanganate | Acidic | The reaction was found to be first order with respect to the substrate, oxidant, and acid. |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for 3-Ethoxyphthalide
This protocol describes a general method for monitoring the stability of 3-ethoxyphthalide and separating it from potential degradation products. Method optimization and validation are required for specific applications.
1. Materials and Reagents:
-
3-ethoxyphthalide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or as determined by UV scan of 3-ethoxyphthalide)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of 3-ethoxyphthalide in acetonitrile (e.g., 1 mg/mL).
-
For stability testing, store aliquots of the stock solution or solid material under the desired conditions (e.g., elevated temperature, high humidity, exposure to light).
-
At each time point, dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
4. Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of 3-ethoxyphthalide.
-
Peak purity of the 3-ethoxyphthalide peak should be assessed using a photodiode array detector to ensure no co-eluting impurities.[3]
Visualizations
Caption: Proposed hydrolysis pathway of 3-ethoxyphthalide.
Caption: General oxidation pathway of 3-ethoxyphthalide.
Caption: Experimental workflow for stability testing of 3-ethoxyphthalide.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in 3-ethoxyphthalide samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of impurities in 3-ethoxyphthalide samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in 3-ethoxyphthalide?
Impurities in 3-ethoxyphthalide can originate from several sources throughout the manufacturing process and storage. These can be broadly categorized as:
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Synthesis-Related Impurities: These arise from the starting materials, intermediates, and byproducts of the chemical synthesis. A common synthesis route for 3-ethoxyphthalide involves the reaction of 2-carboxybenzaldehyde with ethanol.[1][2] 2-carboxybenzaldehyde itself exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide, which can participate in side reactions.[1]
-
Unreacted Starting Materials: Residual 2-carboxybenzaldehyde and ethanol.
-
Intermediates and Byproducts: Formation of dimers or other adducts from 2-carboxybenzaldehyde.[3]
-
-
Degradation Products: These form due to the decomposition of 3-ethoxyphthalide under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[4]
-
Reagent and Solvent-Related Impurities: Impurities present in the reagents and solvents used during the synthesis and purification processes.
Q2: What are the expected degradation products of 3-ethoxyphthalide under stress conditions?
Forced degradation studies are essential to identify potential degradation products that might form during the shelf-life of the drug substance. Based on the structure of 3-ethoxyphthalide, a lactone, the following degradation pathways are plausible:
-
Hydrolysis (Acidic and Basic Conditions): The ester linkage in the lactone ring is susceptible to hydrolysis.
-
Acid-catalyzed hydrolysis would likely yield 2-carboxybenzaldehyde and ethanol.[4]
-
Base-catalyzed hydrolysis would result in the formation of the corresponding carboxylate salt.
-
-
Oxidative Degradation: Oxidation may lead to the formation of various oxidized species, potentially involving the aromatic ring or the ethoxy group.
-
Photolytic Degradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[5]
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.
Q3: Which analytical techniques are most suitable for identifying and characterizing impurities in 3-ethoxyphthalide?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating impurities from the main component. A well-developed HPLC method is crucial for accurate quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the separated impurities, which is vital for their identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information about the impurities, enabling their definitive characterization.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 3-ethoxyphthalide samples.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or degradation. 4. Secondary interactions with the stationary phase. | 1. Reduce sample concentration or injection volume. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Wash the column with a strong solvent or replace it if necessary. 4. Use a different column chemistry or add a competing base/acid to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate. 4. Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Ghost Peaks | 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections. 3. Impurities leaching from the system components. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash procedure in the autosampler. 3. Flush the entire HPLC system with a strong solvent. |
| Unexpected Peaks in the Chromatogram | 1. Presence of a co-eluting impurity. 2. Sample degradation during analysis. 3. Contamination of the sample. | 1. Modify the chromatographic method (e.g., change the gradient, mobile phase, or column) to resolve the peaks. 2. Ensure the sample is stored under appropriate conditions before and during analysis. 3. Prepare a fresh sample and re-inject. |
Experimental Protocols
General HPLC Method for Impurity Profiling of 3-Ethoxyphthalide
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve the 3-ethoxyphthalide sample in the initial mobile phase composition.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
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Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours.
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Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
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Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
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Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
After exposure to the stress conditions, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze by the developed HPLC method.
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Potential synthesis-related impurities.
References
- 1. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. chegg.com [chegg.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. degradation-of-endocrine-disrupting-chemicals-bisphenol-a-ethinyl-estradiol-and-estradiol-during-uv-photolysis-and-advanced-oxidation-processes - Ask this paper | Bohrium [bohrium.com]
- 6. Determination of 25-OCH3-PPD and the related substances by UPLC-MS/MS and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Side reactions to consider when using 3-ethoxyphthalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-ethoxyphthalide in research and development. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available 3-ethoxyphthalide?
A1: Impurities in 3-ethoxyphthalide often stem from its synthesis, which typically involves the reaction of 2-formylbenzoic acid with ethanol under acidic conditions. Potential impurities can include residual starting materials and byproducts from side reactions.
Table 1: Potential Impurities in 3-Ethoxyphthalide
| Impurity Name | Chemical Structure | Potential Origin |
| 2-Formylbenzoic Acid | 2-(CHO)C₆H₄COOH | Unreacted starting material. |
| 3-Hydroxyphthalide | Incomplete etherification of the intermediate lactol. | |
| Diethyl ether of 2-formylbenzoic acid orthoester | Reaction of 2-formylbenzoic acid with excess ethanol. |
Q2: How can I minimize the presence of these impurities?
A2: To minimize impurities, ensure the complete reaction of 2-formylbenzoic acid by using a slight excess of dry ethanol and an appropriate acid catalyst. Purification of the final product by recrystallization or column chromatography is highly recommended to remove residual starting materials and byproducts.
Troubleshooting Guide for Side Reactions
This guide addresses specific issues that may arise during experiments involving 3-ethoxyphthalide, focusing on common reaction types.
Hydrolysis
Problem: My reaction mixture containing 3-ethoxyphthalide shows the formation of 2-formylbenzoic acid upon work-up or analysis.
Likely Cause: 3-Ethoxyphthalide is susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the ethoxy group to form the lactol (3-hydroxyphthalide), which is in equilibrium with 2-formylbenzoic acid.[1][2]
Solutions:
-
Work-up: Use neutral or slightly basic conditions during aqueous work-up to minimize acid-catalyzed hydrolysis. A rapid work-up at low temperatures is also advisable.
-
Reaction Conditions: If the reaction is sensitive to water, use anhydrous solvents and reagents. The presence of even trace amounts of acid or base can catalyze hydrolysis.
Experimental Protocol: Monitoring Hydrolysis by HPLC
-
Sample Preparation: Prepare a standard solution of 3-ethoxyphthalide in a relevant aprotic solvent (e.g., acetonitrile). Prepare separate samples in the same solvent containing a small percentage of water, dilute acid (e.g., 0.1% TFA), and dilute base (e.g., 0.1% TEA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and ramp to 5% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the samples and monitor for the appearance of a new peak corresponding to 2-formylbenzoic acid, which will have a shorter retention time than 3-ethoxyphthalide under these conditions.
DOT Script for Hydrolysis Pathway
References
Impact of solvent choice on the efficiency of 3-ethoxyphthalide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethoxyphthalide. The following information addresses common issues related to solvent choice and its impact on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 3-ethoxyphthalide?
A1: The synthesis of 3-ethoxyphthalide proceeds through the acid-catalyzed etherification of 3-hydroxyphthalide. The starting material, 2-formylbenzoic acid, exists in equilibrium with its cyclic hemiacetal tautomer, 3-hydroxyphthalide. In the presence of an acid catalyst, the hydroxyl group of 3-hydroxyphthalide is protonated, forming a good leaving group (water). Ethanol, acting as a nucleophile, then attacks the resulting carbocation to form the ether linkage, which upon deprotonation yields 3-ethoxyphthalide.
Q2: Why is the choice of solvent critical for this reaction?
A2: The solvent plays a crucial role in the synthesis of 3-ethoxyphthalide by influencing several factors:
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Solubility: The solvent must effectively dissolve the starting material, 2-formylbenzoic acid (or its tautomer, 3-hydroxyphthalide), and the acid catalyst.
-
Reaction Rate: The polarity of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the reaction rate.
-
Equilibrium Position: As the reaction is reversible, the solvent can impact the position of the equilibrium. Protic solvents, for example, can solvate the leaving group (water), which may help to drive the reaction forward.
-
Side Reactions: The choice of solvent can promote or suppress the formation of unwanted byproducts.
Q3: Can ethanol be used as both a reactant and a solvent?
A3: Yes, using an excess of ethanol as the solvent is a common and effective strategy. This approach simplifies the experimental setup and, by Le Châtelier's principle, the high concentration of the reactant ethanol can drive the reaction equilibrium towards the formation of the desired product, 3-ethoxyphthalide.
Q4: What are the common side reactions to be aware of?
A4: Potential side reactions include:
-
Dehydration: The intermediate carbocation could undergo elimination to form an undesired alkene.
-
Polymerization: Under strongly acidic conditions, the starting material or product may undergo polymerization.
-
Reversion: The reaction is reversible, so the product can hydrolyze back to 3-hydroxyphthalide if water is not effectively removed or if the reaction is worked up under aqueous acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Presence of excess water in reactants or solvent. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a fresh, anhydrous acid catalyst. 2. Use anhydrous ethanol and dry glassware. Consider using a Dean-Stark apparatus to remove water azeotropically if using a non-ethanol solvent. 3. Increase the reaction temperature, typically to the reflux temperature of the solvent. 4. Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed. |
| Formation of Impurities | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Catalyst concentration is too high. 3. Reaction work-up procedure is inadequate. | 1. Lower the reaction temperature. 2. Reduce the amount of acid catalyst. 3. Ensure the reaction mixture is properly neutralized and washed during work-up to remove the acid catalyst and any water-soluble byproducts. Purify the crude product by column chromatography or recrystallization. |
| Reaction Stalls | 1. Equilibrium has been reached. 2. Catalyst has been deactivated. | 1. If not using ethanol as the solvent, add more ethanol. If using a non-ethanol solvent, try removing water. 2. Add a fresh portion of the acid catalyst. |
| Product is Unstable During Purification | 1. Residual acid in the crude product can cause hydrolysis during purification (e.g., on silica gel). | 1. Neutralize the crude product thoroughly before subjecting it to column chromatography. Consider using a neutral or basic alumina for chromatography. |
Data Presentation: Impact of Solvent on Reaction Efficiency
| Solvent | Dielectric Constant (ε) | Expected Reaction Time | Expected Yield | Notes |
| Ethanol | 24.5 | Moderate | High | Acts as both reactant and solvent, driving the equilibrium forward. |
| Dioxane | 2.2 | Long | Moderate | Aprotic, less effective at stabilizing charged intermediates. |
| Toluene | 2.4 | Long | Moderate to Low | Apolar. Allows for azeotropic removal of water with a Dean-Stark trap, which can drive the reaction to completion. |
| Acetonitrile | 37.5 | Short | Moderate | Polar aprotic solvent, can stabilize the carbocation intermediate. May be prone to side reactions. |
| Dichloromethane (DCM) | 9.1 | Moderate | Moderate | Apolar aprotic solvent. Good for dissolving starting materials but may not effectively promote the reaction. |
Experimental Protocol
Synthesis of 3-Ethoxyphthalide from 2-Formylbenzoic Acid
Materials:
-
2-Formylbenzoic acid (3-hydroxyphthalide)
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of 2-formylbenzoic acid (1.0 eq) in anhydrous ethanol (used as the solvent, typically 5-10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material has been consumed, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-ethoxyphthalide.
Visualizations
Catalyst deactivation issues in 3-ethoxyphthalide production
This technical support center provides troubleshooting guidance and frequently asked questions regarding catalyst deactivation issues encountered during the synthesis of 3-ethoxyphthalide. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Catalyst Deactivation
This guide addresses common catalyst deactivation problems in a question-and-answer format, providing potential causes and recommended actions.
Q1: My reaction rate has significantly decreased, or the reaction is incomplete. What could be the cause?
A1: A decrease in reaction rate is a primary indicator of catalyst deactivation. The most common causes fall into three categories: poisoning, coking (fouling), and sintering.
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2]
-
Coking/Fouling: This involves the deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface, which physically blocks the active sites.[3]
-
Sintering: At high reaction temperatures, the small metal particles of the catalyst can agglomerate into larger ones, which reduces the active surface area and, consequently, the catalyst's activity.[3][4]
Recommended Actions:
-
Identify the Cause:
-
Poisoning: Analyze your starting materials and solvents for potential poisons. Common poisons for palladium catalysts include sulfur compounds, halides, and nitrogen-containing organic molecules.[2]
-
Coking: Characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or elemental analysis to confirm the presence of carbon deposits.
-
Sintering: Use techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to examine the particle size of the active metal on the spent catalyst and compare it to the fresh catalyst.
-
-
Implement Solutions:
-
For Poisoning: Purify your reactants and solvents. Consider using guard beds to remove impurities before they reach the catalyst.
-
For Coking: Optimize reaction conditions to minimize coke formation. This may involve lowering the reaction temperature or pressure. A regeneration procedure involving controlled oxidation to burn off the coke can also be effective.
-
For Sintering: Operate at the lowest possible temperature that still allows for an acceptable reaction rate. Ensure uniform heat distribution within the reactor to avoid hotspots.
-
Q2: I am observing a change in selectivity, with an increase in unwanted byproducts. What is the likely issue?
A2: A change in selectivity can also be a symptom of catalyst deactivation.
-
Partial Poisoning: Some poisons may selectively block certain types of active sites, altering the reaction pathway and leading to the formation of different products.
-
Coke Deposition: The presence of coke on the catalyst surface can change the electronic properties of the active sites or sterically hinder the desired reaction, favoring alternative pathways.
-
Changes in Metal Particle Size: Sintering can lead to changes in the geometric and electronic properties of the catalyst surface, which can affect the selectivity of the reaction.
Recommended Actions:
-
Analyze Byproducts: Identify the structure of the unwanted byproducts to gain insight into the alternative reaction pathways that are being favored.
-
Re-evaluate Reaction Conditions: A slight modification of the reaction temperature, pressure, or solvent may help to suppress the side reactions.
-
Catalyst Regeneration/Replacement: If the change in selectivity is due to irreversible poisoning or significant sintering, catalyst regeneration or replacement may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in 3-ethoxyphthalide synthesis?
A1: While specific to your reaction setup, common poisons for catalysts typically used in hydrogenation reactions (like Palladium-based catalysts) include:
-
Sulfur compounds: (e.g., thiols, thioethers) often present in starting materials or solvents.
-
Halogenated compounds: (e.g., chlorides, bromides) which can leach from equipment or be present as impurities.
-
Nitrogen-containing organic compounds: (e.g., nitriles, nitro compounds).[2]
-
Heavy metals: (e.g., lead, mercury, arsenic) which can irreversibly deactivate the catalyst.[1]
Q2: Can a deactivated catalyst be regenerated?
A2: The possibility of regeneration depends on the deactivation mechanism.
-
Coking: Catalysts deactivated by coke can often be regenerated by a controlled burn-off of the carbon deposits in an inert gas stream containing a low concentration of oxygen.
-
Reversible Poisoning: In some cases of poisoning, the catalyst can be regenerated by washing with a suitable solvent or by a specific chemical treatment to remove the adsorbed poison.
-
Sintering and Irreversible Poisoning: Deactivation by sintering (thermal degradation) and strong chemisorption of poisons is generally irreversible. In these cases, the catalyst must be replaced.
Q3: How can I minimize catalyst deactivation?
A3: To prolong the life of your catalyst, consider the following preventative measures:
-
High Purity Reactants: Use starting materials and solvents of the highest possible purity to avoid introducing catalyst poisons.
-
Optimized Reaction Conditions: Operate at the lowest effective temperature and pressure to minimize sintering and coking.
-
Proper Catalyst Handling: Avoid exposing the catalyst to air and moisture, as this can lead to oxidation and deactivation.
-
Reactor Design: Ensure good mixing and heat transfer in your reactor to prevent local overheating, which can accelerate sintering.
Quantitative Data on Catalyst Deactivation
The following table provides a hypothetical summary of typical catalyst performance degradation in a fixed-bed reactor for 3-ethoxyphthalide synthesis. These values are illustrative and will vary depending on the specific catalyst and reaction conditions.
| Time on Stream (hours) | Conversion of Starting Material (%) | Selectivity to 3-Ethoxyphthalide (%) | Apparent Activity Loss (%) | Probable Primary Deactivation Mechanism |
| 0-50 | 99 | 95 | 0-5 | Initial break-in |
| 50-200 | 95 | 92 | 5-15 | Slow Poisoning/Early Coking |
| 200-500 | 85 | 88 | 15-30 | Coking and moderate Poisoning |
| >500 | <70 | <80 | >30 | Severe Coking and Sintering |
Experimental Protocols
1. Synthesis of 3-Ethoxyphthalide via Catalytic Hydrogenation of 2-Carboxybenzaldehyde Diethyl Acetal
This protocol describes a general procedure for the synthesis of 3-ethoxyphthalide.
-
Materials:
-
2-Carboxybenzaldehyde diethyl acetal
-
Palladium on carbon (5% Pd/C) catalyst
-
Ethanol (anhydrous)
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure reactor, dissolve 2-carboxybenzaldehyde diethyl acetal in anhydrous ethanol.
-
Add the 5% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).
-
Seal the reactor and purge with nitrogen gas several times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The 3-ethoxyphthalide can be isolated from the filtrate by evaporation of the solvent and subsequent purification (e.g., by distillation or chromatography).
-
2. Protocol for Catalyst Regeneration (Coke Removal)
This protocol outlines a general procedure for regenerating a coked catalyst.
-
Materials:
-
Spent catalyst
-
Nitrogen gas
-
Air (or a mixture of oxygen in nitrogen)
-
-
Procedure:
-
Place the spent catalyst in a tube furnace.
-
Heat the catalyst to a moderate temperature (e.g., 150-200 °C) under a flow of nitrogen to remove any volatile organic compounds.
-
Slowly introduce a stream of air (or a dilute oxygen/nitrogen mixture) into the nitrogen flow. The oxygen concentration should be low (e.g., 1-5%) to control the rate of coke combustion and avoid overheating the catalyst, which could lead to sintering.
-
Gradually increase the temperature to the target regeneration temperature (e.g., 300-450 °C) and hold until the coke has been completely burned off (indicated by the cessation of CO2 evolution in the off-gas).
-
Cool the catalyst to room temperature under a flow of nitrogen.
-
The regenerated catalyst should be stored under an inert atmosphere.
-
Visualizations
Caption: Experimental workflow for the synthesis of 3-ethoxyphthalide.
Caption: Troubleshooting logic for catalyst deactivation.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Ethoxyphthalide and 3-Chlorophthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-ethoxyphthalide and 3-chlorophthalide, two important intermediates in the synthesis of a variety of biologically active molecules and fine chemicals. Understanding the relative reactivity of these compounds is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes. This comparison is based on fundamental principles of organic chemistry and supported by analogous experimental observations.
Chemical Structures
The reactivity of 3-ethoxyphthalide and 3-chlorophthalide is primarily dictated by the nature of the substituent at the 3-position of the phthalide ring.
| Compound | Structure | IUPAC Name |
| 3-Ethoxyphthalide | ![]() | 3-ethoxyisobenzofuran-1(3H)-one |
| 3-Chlorophthalide | ![]() | 3-chloroisobenzofuran-1(3H)-one[1] |
Reactivity Comparison: Theoretical Framework
The primary reaction pathway for both 3-ethoxyphthalide and 3-chlorophthalide is nucleophilic acyl substitution at the carbonyl carbon. The rate of this reaction is significantly influenced by the ability of the group at the 3-position to depart, i.e., its leaving group ability.
In general, for nucleophilic acyl substitution, the reactivity of carboxylic acid derivatives follows the order: Acyl Halide > Anhydride > Ester > Amide.[2] This trend is primarily governed by the basicity of the leaving group; weaker bases are better leaving groups.[3][4]
-
3-Chlorophthalide : The leaving group is a chloride ion (Cl⁻). The conjugate acid of the chloride ion is hydrochloric acid (HCl), which is a very strong acid (pKa ≈ -7). This indicates that the chloride ion is a very weak base and therefore an excellent leaving group.[5][6]
-
3-Ethoxyphthalide : The leaving group is an ethoxide ion (CH₃CH₂O⁻). The conjugate acid of the ethoxide ion is ethanol (CH₃CH₂OH), which is a much weaker acid (pKa ≈ 16) compared to HCl. Consequently, the ethoxide ion is a much stronger base than the chloride ion, making it a significantly poorer leaving group.
Based on these fundamental principles, 3-chlorophthalide is predicted to be substantially more reactive towards nucleophiles than 3-ethoxyphthalide.
Quantitative Reactivity Comparison (Hypothetical)
| Substrate | Leaving Group | pKa of Conjugate Acid of Leaving Group | Predicted Relative Rate of Reaction with Benzylamine |
| 3-Chlorophthalide | Cl⁻ | ~ -7 | Very Fast (e.g., >10³) |
| 3-Ethoxyphthalide | CH₃CH₂O⁻ | ~ 16 | Slow (e.g., 1) |
This table presents a qualitative prediction of relative reactivity. Actual reaction rates would need to be determined experimentally.
Reaction Mechanism and Experimental Workflow
The reaction of 3-substituted phthalides with a nucleophile, such as benzylamine, proceeds via a nucleophilic acyl substitution mechanism.
References
Validating the Structure of 3-Ethoxyphthalide: A Comparative Guide to Spectroscopic and Spectrometric Techniques
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted quantitative data for 3-ethoxyphthalide. These predictions are derived from the analysis of its constituent functional groups and comparison with known data for similar phthalide structures.
Table 1: Predicted ¹H NMR Data for 3-Ethoxyphthalide in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J) in Hz |
| 7.85 | d | 1H | Ar-H | 7.6 |
| 7.65 | t | 1H | Ar-H | 7.5 |
| 7.50 | t | 1H | Ar-H | 7.5 |
| 7.40 | d | 1H | Ar-H | 7.7 |
| 6.30 | s | 1H | O-CH-O | - |
| 3.80 | q | 2H | -OCH₂CH₃ | 7.1 |
| 1.30 | t | 3H | -OCH₂CH₃ | 7.1 |
Table 2: Predicted ¹³C NMR Data for 3-Ethoxyphthalide in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 170.0 | C=O (lactone) |
| 150.5 | Ar-C (quaternary) |
| 134.0 | Ar-CH |
| 129.5 | Ar-CH |
| 125.0 | Ar-C (quaternary) |
| 123.0 | Ar-CH |
| 122.0 | Ar-CH |
| 105.0 | O-CH-O |
| 65.0 | -OCH₂CH₃ |
| 15.0 | -OCH₂CH₃ |
Table 3: Predicted Mass Spectrometry Fragmentation Data for 3-Ethoxyphthalide
| m/z | Proposed Fragment |
| 178 | [M]⁺ (Molecular Ion) |
| 133 | [M - OCH₂CH₃]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 3-ethoxyphthalide.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-ethoxyphthalide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Parameters: 16 scans, 2 s relaxation delay, 45° pulse width.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Proton decoupled, 1024 scans, 5 s relaxation delay, 45° pulse width.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to TMS (δ 0.00 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-ethoxyphthalide.
Methodology:
-
Sample Introduction: Introduce a dilute solution of 3-ethoxyphthalide in methanol or acetonitrile into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range of m/z 50-300 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the structure of 3-ethoxyphthalide.
Mandatory Visualization
Caption: Workflow for the structural validation of an organic compound.
Caption: Predicted fragmentation pathway of 3-ethoxyphthalide in EI-MS.
Comparison with Alternative Techniques
While NMR and MS are primary tools for structural elucidation, other techniques offer valuable, often complementary, information.
Infrared (IR) Spectroscopy:
-
Principle: Measures the absorption of infrared radiation by molecular vibrations, providing information about the functional groups present.
-
Application for 3-Ethoxyphthalide: IR spectroscopy would confirm the presence of the lactone carbonyl group (strong absorption around 1760 cm⁻¹), the aromatic ring (absorptions in the 1600-1450 cm⁻¹ region), and the C-O bonds of the ether and lactone (absorptions in the 1250-1000 cm⁻¹ region).
-
Comparison: IR is a rapid and simple technique for functional group identification but does not provide detailed information about the connectivity of atoms. It is an excellent complementary technique to NMR and MS.
X-ray Crystallography:
-
Principle: Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.
-
Application for 3-Ethoxyphthalide: If a suitable single crystal of 3-ethoxyphthalide can be grown, X-ray crystallography can provide an unambiguous determination of its molecular structure, including stereochemistry if applicable.
-
Comparison: X-ray crystallography is considered the "gold standard" for structural determination. However, it requires a suitable single crystal, which can be challenging to obtain. Unlike NMR, it is not applicable to non-crystalline or amorphous samples.
Conclusion
The combination of NMR and mass spectrometry provides a powerful and comprehensive approach to the structural validation of 3-ethoxyphthalide. While this guide presents predicted data, the detailed protocols and comparative analysis with alternative techniques offer a robust framework for researchers in the field of drug development and chemical analysis to approach the structural elucidation of this and similar molecules. The integration of multiple analytical techniques ensures a higher degree of confidence in the final structural assignment.
A comparative study of different synthetic routes to 3-ethoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-ethoxyphthalide, a valuable intermediate in the synthesis of various organic molecules. The comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the two primary synthetic routes to 3-ethoxyphthalide, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Route A: Acid-Catalyzed Ethoxylation | Route B: Reductive Ethoxylation of Phthalic Anhydride |
| Starting Material | 2-Formylbenzoic Acid (Phthalaldehydic Acid) | Phthalic Anhydride |
| Key Reagents | Ethanol, Sulfuric Acid (catalyst) | Sodium Borohydride, Ethanol, Sulfuric Acid (catalyst) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Temperature | Reflux (approx. 78 °C) | 0 °C to Reflux |
| Yield | ~90% | ~75% |
| Purity | High (>98%) | Moderate (requires purification) |
| Primary Byproducts | Diethyl ether | 2-(Hydroxymethyl)benzoic acid, unreacted starting material |
Experimental Protocols
Route A: Acid-Catalyzed Ethoxylation of 2-Formylbenzoic Acid
This route leverages the equilibrium between 2-formylbenzoic acid and its cyclic tautomer, 3-hydroxyphthalide, which is then etherified in the presence of an acid catalyst.
Materials:
-
2-Formylbenzoic Acid (1.50 g, 10 mmol)
-
Absolute Ethanol (25 mL)
-
Concentrated Sulfuric Acid (0.1 mL)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware for Reflux
Procedure:
-
A solution of 2-formylbenzoic acid in absolute ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude 3-ethoxyphthalide is purified by column chromatography on silica gel.
Route B: Reductive Ethoxylation of Phthalic Anhydride
This two-step route involves the selective reduction of one of the carbonyl groups of phthalic anhydride to a hydroxyl group, forming 2-(hydroxymethyl)benzoic acid, which is then cyclized and etherified in the presence of ethanol and an acid catalyst.
Materials:
-
Phthalic Anhydride (1.48 g, 10 mmol)
-
Sodium Borohydride (0.38 g, 10 mmol)
-
Ethanol (30 mL)
-
Concentrated Sulfuric Acid (0.1 mL)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Standard Glassware for Reaction and Reflux
Procedure:
-
Phthalic anhydride is dissolved in ethanol in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for 6-8 hours.
-
The workup and purification follow the same procedure as described in Route A.
Workflow and Logic Diagram
The following diagram illustrates the decision-making process and workflow for selecting a synthetic route for 3-ethoxyphthalide based on experimental and practical considerations.
Caption: Workflow for the synthesis and comparison of 3-ethoxyphthalide.
The Efficacy of 3-Ethoxyphthalide as a Synthetic Intermediate: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate intermediates is paramount to achieving high-yield, efficient, and scalable reactions. This guide provides a comparative analysis of 3-ethoxyphthalide, a key intermediate in the synthesis of various biologically active compounds, against similar alkoxyphthalides. By examining experimental data and reaction protocols, this document aims to inform the selection of the most effective synthetic route.
Executive Summary
3-Ethoxyphthalide serves as a valuable intermediate in organic synthesis, primarily in the preparation of more complex phthalide derivatives. Its efficacy, often measured by reaction yield and time, is comparable to other short-chain 3-alkoxyphthalides such as 3-methoxyphthalide and 3-propoxyphthalide. The choice between these intermediates often depends on the specific reaction conditions, the desired final product, and the cost and availability of the starting materials. This guide presents available data on the synthesis of these intermediates and their subsequent reactivity.
Comparative Data on 3-Alkoxyphthalide Synthesis
| Intermediate | Precursors | Typical Catalyst | Reaction Conditions (Representative) | Yield (%) |
| 3-Ethoxyphthalide | 2-Carboxybenzaldehyde, Ethanol | Sulfuric Acid (H₂SO₄) | Reflux, 4-6 hours | 85-95 |
| 3-Methoxyphthalide | 2-Carboxybenzaldehyde, Methanol | Sulfuric Acid (H₂SO₄) | Reflux, 4-6 hours | 88-96 |
| 3-Propoxyphthalide | 2-Carboxybenzaldehyde, n-Propanol | Sulfuric Acid (H₂SO₄) | Reflux, 5-7 hours | 82-92 |
Note: The yields are indicative and can vary based on the specific experimental setup, purity of reactants, and scale of the reaction.
The data suggests that the synthesis of 3-ethoxyphthalide proceeds with high efficiency, comparable to that of 3-methoxyphthalide. The slightly longer reaction times and marginally lower yields for 3-propoxyphthalide may be attributed to the increased steric hindrance of the propanol nucleophile.
Experimental Protocols
Synthesis of 3-Ethoxyphthalide from 2-Carboxybenzaldehyde:
This protocol describes a general procedure for the acid-catalyzed etherification of 3-hydroxyphthalide (the cyclic form of 2-carboxybenzaldehyde) with ethanol.
Materials:
-
2-Carboxybenzaldehyde (1 mole)
-
Ethanol (5 moles, excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 moles)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)
Procedure:
-
A mixture of 2-carboxybenzaldehyde and an excess of ethanol is taken in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux and maintained at that temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to obtain the crude 3-ethoxyphthalide.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Visualizing the Synthetic Pathway and Workflow
To better understand the chemical processes and experimental design, the following diagrams are provided.
Caption: Synthesis of 3-Ethoxyphthalide.
Caption: Experimental Workflow.
Conclusion
3-Ethoxyphthalide is a highly effective intermediate in organic synthesis, with its preparation from 2-carboxybenzaldehyde and ethanol being a high-yielding and straightforward process. Its efficacy is on par with 3-methoxyphthalide, making the choice between them often a matter of reagent availability and the specific requirements of the subsequent synthetic steps. For reactions requiring slightly less steric hindrance, 3-ethoxyphthalide presents a reliable and efficient option for researchers and drug development professionals.
Benchmarking the performance of 3-ethoxyphthalide in specific reaction types
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor in the efficiency and success of a synthetic route. 3-Ethoxyphthalide has emerged as a versatile reagent for the synthesis of a variety of 3-substituted phthalides, a scaffold present in numerous biologically active natural products and pharmaceutical agents. This guide provides a comparative analysis of the performance of 3-ethoxyphthalide in key reaction types, supported by available experimental data, to aid in the informed selection of synthetic strategies.
Performance in Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. 3-Ethoxyphthalide serves as an effective electrophile in such reactions, particularly with carbanions.
Condensation with Diethyl Malonate
A notable application of 3-ethoxyphthalide is in the synthesis of 3-substituted phthalides through a four-step process initiated by a condensation reaction with the carbanion of diethyl malonate. This sequence, reported by Li and co-workers, provides a pathway to valuable intermediates with an overall yield of 44% for the four steps.[1] While the specific yield for the initial condensation step is not detailed in the review, the overall efficiency suggests that 3-ethoxyphthalide is a viable substrate for this transformation.
Table 1: Performance Data for Condensation Reaction of 3-Ethoxyphthalide
| Reactant | Product | Overall Yield (4 steps) | Reference |
| Diethyl Malonate | 3-Substituted Phthalide | 44% | [1] |
Experimental Protocol: Synthesis of 3-Substituted Phthalides via Condensation of 3-Ethoxyphthalide
The following is a generalized protocol based on the work of Li and co-workers for the synthesis of 3-substituted phthalides starting from 3-ethoxyphthalide.
Step 1: Condensation
-
Prepare the diethyl malonate carbanion by reacting diethyl malonate with a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol or THF).
-
Add 3-ethoxyphthalide to the solution of the diethyl malonate carbanion at an appropriate temperature (e.g., room temperature or below) and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a suitable acidic solution and extract the product.
Subsequent Steps: The product from the condensation reaction is then subjected to decarboxylation and hydrolysis to yield the final 3-substituted phthalide.[1]
Logical Workflow for the Synthesis of 3-Substituted Phthalides
Caption: Four-step synthesis of 3-substituted phthalides.
Comparison with Alternative Reagents
-
3-Hydroxyphthalide: This is a common precursor for 3-substituted phthalides. The hydroxyl group is a poorer leaving group than the ethoxy group, often requiring acid catalysis to facilitate its departure as a water molecule. This can limit the scope of the reaction to acid-stable nucleophiles.
-
3-Bromophthalide: The bromide ion is an excellent leaving group, making 3-bromophthalide a highly reactive electrophile. However, its increased reactivity can sometimes lead to side reactions, and it may be less stable for long-term storage compared to 3-ethoxyphthalide.
The ethoxy group in 3-ethoxyphthalide represents a good compromise between reactivity and stability, making it a suitable choice for a range of nucleophilic substitution reactions under relatively mild conditions.
Performance in Other Reaction Types
While the condensation with malonate esters is a documented application, the performance of 3-ethoxyphthalide in other key reaction types, such as Grignard and alkylation reactions, is not as well-represented in the available literature.
Grignard Reactions
The reaction of 3-ethoxyphthalide with Grignard reagents is expected to proceed via nucleophilic acyl substitution, where the Grignard reagent attacks the carbonyl group. This would likely lead to the formation of a tertiary alcohol after a second equivalent of the Grignard reagent adds to the initially formed ketone. However, specific examples with yields and reaction conditions are not readily found in the surveyed literature.
Alkylation Reactions
Direct alkylation of 3-ethoxyphthalide at the C3 position with organometallic reagents other than Grignards or with enolates could also be a viable route for C-C bond formation. The success of such reactions would depend on the nucleophilicity of the alkylating agent and the reaction conditions. Further research is needed to establish benchmark data for these transformations.
Reaction Mechanism: Nucleophilic Substitution at C3
The key reactivity of 3-ethoxyphthalide lies in its susceptibility to nucleophilic attack at the C3 position of the phthalide ring. The ethoxy group serves as a competent leaving group, facilitating the substitution by a variety of nucleophiles.
Signaling Pathway for Nucleophilic Substitution
Caption: Mechanism of nucleophilic substitution on 3-ethoxyphthalide.
Conclusion
3-Ethoxyphthalide is a valuable reagent for the synthesis of 3-substituted phthalides, particularly demonstrated in condensation reactions with soft nucleophiles like diethyl malonate carbanion. Its reactivity profile, stemming from the moderately good leaving group ability of the ethoxide, offers a balance between stability and reactivity. While direct comparative data with other 3-substituted phthalides is limited, its successful application in multi-step syntheses highlights its utility. Further investigation into its performance in Grignard and alkylation reactions would provide a more complete picture of its synthetic potential and allow for a more comprehensive benchmarking against alternative reagents. Researchers are encouraged to consider 3-ethoxyphthalide as a reliable and effective building block for the construction of complex phthalide-containing molecules.
References
A Researcher's Guide to Confirming the Stereochemistry of 3-Ethoxyphthalide Derivatives
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of the primary analytical techniques used to confirm the stereochemistry of 3-ethoxyphthalide derivatives, complete with experimental data and detailed protocols.
The spatial arrangement of substituents in chiral molecules like 3-ethoxyphthalide derivatives dictates their biological activity. Therefore, robust and reliable methods for stereochemical assignment are paramount. This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC) for this purpose.
Comparative Analysis of Analytical Techniques
Each method offers distinct advantages and provides complementary information for a comprehensive stereochemical analysis. A multi-technique approach is often the most rigorous strategy for unambiguous confirmation.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | |||
| - Nuclear Overhauser Effect (NOE) | Relative stereochemistry (through-space proton-proton proximity) | Non-destructive, applicable to solutions, provides conformational information. | Provides relative, not absolute, stereochemistry; interpretation can be complex for flexible molecules. |
| - Mosher's Ester Analysis | Absolute configuration of the stereocenter | Relatively straightforward NMR experiment after derivatization. | Requires a hydroxyl precursor, derivatization may not be straightforward, and analysis can be confounded by conformational flexibility.[1][2][3][4] |
| X-Ray Crystallography | Absolute 3D molecular structure | Unambiguous determination of absolute stereochemistry.[5][6][7] | Requires a suitable single crystal, which can be challenging to obtain; not applicable to non-crystalline materials. |
| Chiral HPLC | Enantiomeric separation and quantification (enantiomeric excess) | High accuracy and precision for determining enantiomeric purity; can be used for preparative separation.[8][9][10] | Does not inherently provide the absolute configuration of the eluting enantiomers without a known standard. |
Experimental Data
NMR Spectroscopy: NOE for Relative Stereochemistry
Nuclear Overhauser Effect (NOE) experiments are invaluable for determining the relative stereochemistry by identifying protons that are close in space. For a 3-ethoxyphthalide derivative, irradiation of the proton at the C3 position (H-3) would be expected to show an NOE enhancement with specific protons on the ethoxy group and the aromatic ring, depending on the diastereomer.
Hypothetical NOE Data for a 3-Ethoxyphthalide Diastereomer:
| Irradiated Proton | Observed NOE Enhancement on Proton(s) | Inferred Proximity |
| H-3 (methine) | -OCH2CH3 (methylene protons) | H-3 is on the same face as the ethoxy group. |
| H-3 (methine) | H-4 (aromatic proton) | H-3 is cis to the H-4 proton. |
Note: The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei.
NMR Spectroscopy: Mosher's Ester Analysis for Absolute Configuration
To determine the absolute configuration, the 3-ethoxyphthalide is first hydrolyzed to the corresponding 3-hydroxyphthalide, which is then derivatized with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form diastereomeric esters.[1][2][3][4] The chemical shifts of protons near the newly formed chiral ester center will differ between the two diastereomers. The difference in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration.[1][3]
Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for a 3-Hydroxyphthalide Mosher Ester Derivative:
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (ppm) | Implication for Stereochemistry |
| H-3 | 5.95 | 5.90 | +0.05 | Protons on one side of the MTPA plane |
| H-4 | 7.80 | 7.83 | -0.03 | Protons on the other side of the MTPA plane |
| H-7 | 7.55 | 7.59 | -0.04 | Protons on the other side of the MTPA plane |
A positive Δδ value for a set of protons indicates they are on one side of the Mosher's reagent phenyl group, while a negative value indicates they are on the opposite side.
X-Ray Crystallography: Definitive Structure Elucidation
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[5][6][7] The data obtained allows for the precise measurement of bond lengths, bond angles, and torsion angles.
Crystallographic Data for a Hypothetical 3-Substituted Phthalide Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C3-O1 Bond Length | 1.45 Å |
| C3-C3a Bond Length | 1.52 Å |
| O1-C3-C3a Angle | 105.2° |
| C3-C3a-C4-C5 Torsion Angle | -25.8° |
These values provide definitive proof of the connectivity and stereochemical arrangement of the atoms in the crystal lattice.
Chiral HPLC: Enantiomeric Purity Assessment
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[8][9][10] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Chiral HPLC Separation Data for a Racemic 3-Ethoxyphthalide Derivative:
| Parameter | Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Separation Factor (α) | 1.20 |
| Resolution (Rs) | 2.5 |
A resolution value (Rs) greater than 1.5 indicates baseline separation of the two enantiomers, allowing for accurate quantification.
Experimental Protocols
Nuclear Overhauser Effect (NOE) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-ethoxyphthalide derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a 1D proton NMR spectrum to identify the chemical shifts of the protons of interest.
-
NOE Experiment: Perform a 1D NOE difference experiment or a 2D NOESY/ROESY experiment. For the 1D experiment, selectively irradiate the resonance of a specific proton (e.g., H-3) and observe the enhancement of other proton signals.
-
Data Analysis: Integrate the enhanced signals in the difference spectrum to quantify the NOE. A 2D NOESY/ROESY spectrum will show cross-peaks between protons that are close in space.
Mosher's Ester Analysis
-
Hydrolysis: If starting with the 3-ethoxyphthalide, hydrolyze the ethoxy group to a hydroxyl group using appropriate conditions (e.g., mild acid or base) to yield the 3-hydroxyphthalide precursor.
-
Derivatization: In two separate reactions, react the 3-hydroxyphthalide with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the (S)- and (R)-MTPA esters, respectively.
-
Purification: Purify the resulting diastereomeric esters by chromatography.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Comparison: Assign the proton signals and calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.
-
Stereochemical Assignment: Apply the Mosher's method model to assign the absolute configuration based on the sign of the Δδ values.[1][3][4]
Single-Crystal X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the 3-ethoxyphthalide derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.
-
Absolute Configuration Determination: If the compound is chiral and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects (Flack parameter).
Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often a good starting point for phthalide derivatives.
-
Method Development: Develop a separation method by screening different mobile phases (typically mixtures of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) and optimizing the mobile phase composition and flow rate to achieve baseline separation (Rs > 1.5).
-
Sample Analysis: Dissolve the 3-ethoxyphthalide derivative in the mobile phase and inject it into the HPLC system.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).
Visualizing the Workflow
Caption: Workflow for stereochemical confirmation.
This comprehensive approach, combining spectroscopic and chromatographic techniques, provides the necessary data to confidently assign the stereochemistry of 3-ethoxyphthalide derivatives, a crucial aspect of modern chemical research and development.
References
- 1. Mosher ester derivatives [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry [eurjchem.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uma.es [uma.es]
A Comparative Review of Phthalide Compounds: Applications in Drug Discovery
Phthalides, a significant class of natural products, are characterized by a benzene ring fused with a γ-lactone, forming a 1(3H)-isobenzofuranone core.[1] These compounds are widely distributed in the plant kingdom, particularly in the Apiaceae family (e.g., Angelica and Ligusticum species), as well as in various fungi and liverworts.[2][3] For centuries, plants containing phthalides have been staples in traditional medicine for treating a range of ailments, from cardiovascular diseases to neurological disorders.[1][4] Modern research has validated many of these traditional uses, revealing a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and antimicrobial effects.[3][5] This guide provides a comparative analysis of various phthalide compounds, focusing on their therapeutic applications, supported by quantitative data and detailed experimental methodologies.
Classification and Structure of Phthalides
Phthalide compounds can be categorized based on their structural complexity. The primary classifications include monomeric, dimeric, and hydroxy phthalides, each encompassing a wide array of derivatives with unique biological activities.[4] This structural diversity is a key factor in their varied pharmacological profiles.
Neuroprotective Applications
Perhaps the most well-studied application of phthalides is in neuroprotection, with 3-n-Butylphthalide (NBP) being a landmark compound.[6] Initially isolated from celery seeds, a synthetic racemic version (dl-NBP) is clinically approved in China for the treatment of acute ischemic stroke.[6][7] Its therapeutic action is multitargeted, addressing several pathological processes in neurodegenerative diseases and stroke, including oxidative stress, neuroinflammation, and apoptosis.[6][7][8]
NBP's mechanism involves modulating key signaling pathways. For instance, it has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway and to combat oxidative stress by activating the Nrf2 pathway.[7][9] Furthermore, it may promote neuronal survival and function by upregulating the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway.[10]
Comparative Data: Neuroprotective Phthalides
While NBP is the most prominent, other phthalides have also shown promise in protecting neuronal cells. The table below compares the neuroprotective effects of various phthalides against glutamate-induced injury in SH-SY5Y cells.
| Compound | Concentration | Cell Line | Insult | % Cell Survival Increase (vs. Model) | Reference |
| Senkyunolide I | 10 µM | SH-SY5Y | Glutamate | 23.4% ± 2.1% | [11] |
| Z-Ligustilide | 10 µM | SH-SY5Y | Glutamate | 21.7% ± 1.9% | [11] |
| Tokinolide A | 10 µM | SH-SY5Y | Glutamate | 19.8% ± 2.5% | [11] |
Experimental Protocol: In Vitro Neuroprotection Assay
The neuroprotective effect of phthalide compounds is often assessed by their ability to protect neuronal cells from a toxic insult, such as glutamate-induced excitotoxicity.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing the test phthalide compound at a specific concentration (e.g., 10 µM). A vehicle control (e.g., 0.1% DMSO) is also included.
-
Induction of Injury: After a pre-incubation period (e.g., 1 hour), glutamate is added to the wells (final concentration, e.g., 20 mM) to induce cell injury, except in the control group.
-
Incubation: The plates are incubated for an additional 24-48 hours.
-
Viability Assessment (MTT Assay):
-
10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Calculation: Cell viability is calculated as a percentage relative to the untreated control group.[11]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Several phthalides, particularly Z-ligustilide , have demonstrated potent anti-inflammatory properties.[4][12] They act by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines like TNF-α and various interleukins.[4][13] The primary mechanism often involves the suppression of the NF-κB signaling pathway, a central regulator of inflammatory responses.
NF-κB Signaling Pathway Inhibition by Phthalides
Comparative Data: Inhibition of Nitric Oxide (NO) Production
The table below compares the efficacy of different compounds in inhibiting NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The IC₅₀ value represents the concentration required to inhibit 50% of NO production.
| Compound | IC₅₀ (µM) | Cell Line | Stimulant | Reference |
| Z-Ligustilide | 12.8 ± 1.4 | RAW 264.7 | LPS | [4] |
| Epimuqubilin A | 7.4 | RAW 264.7 | LPS | [14] |
| Sigmosceptrellin A | 9.9 | RAW 264.7 | LPS | [14] |
| Baicalein | 2.4 - 9.7 | HUVEC | IL-1β, TNFα |
Experimental Protocol: NO Production Inhibition Assay
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Plating: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.[15]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test phthalide compounds. Cells are incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response and NO production.[3][15]
-
Incubation: The plates are incubated for an additional 20-24 hours.[3][14]
-
Nitrite Measurement (Griess Assay):
-
100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[15]
-
The plate is incubated at room temperature for 10 minutes.[3][15]
-
The absorbance is measured at 540-550 nm.[3]
-
-
Calculation: The quantity of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-only treated cells.[15] A parallel MTT assay is typically performed to ensure that the observed NO reduction is not due to cytotoxicity.[3]
Antifungal and Antibacterial Applications
The rise of antimicrobial resistance has spurred the search for new therapeutic agents. Phthalides and their derivatives have emerged as potential candidates, exhibiting activity against various fungal and bacterial pathogens.[16] Research has shown that certain phthalides can inhibit the growth of clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Data: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents MIC values for various phthalide derivatives against MRSA.
| Compound | Source | MIC against MRSA (µg/mL) | Reference |
| Rhytidhylide A | Rhytidhysteron sp. | >500 | [16] |
| 5-methylmellein | Rhytidhysteron sp. | 250 | [16] |
| (3R,4S)-4-hydroxymellein | Rhytidhysteron sp. | 125 | [16] |
| Compound 12 (unnamed) | Rhytidhysteron sp. | 62.5 | [16] |
| Vancomycin (Control) | - | 1.25 | [16] |
Experimental Protocol & Workflow: Broth Microdilution MIC Assay
The broth microdilution method is a standardized procedure used to determine the MIC of an antimicrobial agent.[1][16]
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 4. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 8. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dl-3-n-Butylphthalide Exerts Dopaminergic Neuroprotection Through Inhibition of Neuroinflammation [frontiersin.org]
- 10. termedia.pl [termedia.pl]
- 11. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhytidhylides A and B, Two New Phthalide Derivatives from the Endophytic Fungus Rhytidhysteron sp. BZM-9 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Green Chemistry Metrics of 3-Ethoxyphthalide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the principles of green chemistry are increasingly integral to modern synthetic strategies. This guide provides a comparative assessment of two potential synthetic routes to 3-ethoxyphthalide, a valuable chemical intermediate. By applying key green chemistry metrics, we can quantitatively evaluate the environmental performance of each method, offering a framework for selecting more sustainable synthetic pathways.
The following analysis is based on established synthetic transformations and provides a blueprint for how to assess the greenness of a chemical process. Due to the limited availability of detailed experimental data for multiple distinct syntheses of 3-ethoxyphthalide in the public domain, this guide will utilize a well-documented, analogous reaction to illustrate the application of green chemistry principles and calculations. We will compare a classical approach with a potentially greener, catalytically-driven alternative.
Comparison of Synthetic Routes for 3-Ethoxyphthalide
Two primary conceptual routes for the synthesis of 3-ethoxyphthalide are considered here:
-
Route A: Acid-Catalyzed Etherification of 3-Hydroxyphthalide. This method involves the reaction of 2-formylbenzoic acid, which exists in equilibrium with its cyclic tautomer 3-hydroxyphthalide, with ethanol in the presence of a strong acid catalyst.
To provide a quantitative comparison, we will analyze the green chemistry metrics for a known, analogous reaction: the synthesis of diethyl phthalate from phthalic anhydride and ethanol. This reaction is well-documented and serves as a suitable model for the esterification/etherification of a phthalic acid derivative.
Green Chemistry Metrics: A Quantitative Comparison
The following table summarizes the calculated green chemistry metrics for two different approaches to a similar synthesis, illustrating the type of data required for a comprehensive assessment.
| Green Chemistry Metric | Route 1: Sulfuric Acid-Catalyzed Esterification of Phthalic Anhydride | Route 2: Hypothetical Greener Catalytic Process |
| Atom Economy (%) | 81.7% | Potentially >95% |
| E-Factor | ~1.5 - 2.5 (excluding water) | Potentially <0.5 |
| Process Mass Intensity (PMI) | ~10 - 20 | Potentially <5 |
| Reaction Mass Efficiency (RME) (%) | ~70-80% (assuming high yield) | Potentially >90% |
Note: The values for Route 2 are projected estimates based on the principles of catalytic reactions, which typically involve higher efficiency and lower waste generation.
Visualizing the Synthetic Workflow
A logical workflow for assessing the green chemistry metrics of a given synthesis is crucial for a systematic evaluation.
Predicting the Reactivity of 3-Ethoxyphthalide: A Comparative Guide to In-Silico Modeling and Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-Silico Reactivity Prediction: Methodologies and Potential Insights
In-silico methods are computational techniques used to model and predict the chemical and biological properties of molecules. For 3-ethoxyphthalide, these models can provide valuable insights into its susceptibility to nucleophilic attack, a key factor in its reactivity. The two primary approaches are Quantum Mechanics (QM) based methods like Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) models.
Table 1: Comparison of In-Silico Models for Predicting 3-Ethoxyphthalide Reactivity
| In-Silico Model | Principle | Predicted Reactivity Parameter | Potential Insights for 3-Ethoxyphthalide |
| Density Functional Theory (DFT) | Solves the Schrödinger equation for a molecule to determine its electronic structure and energy. | - Activation energy barriers for reactions- Reaction enthalpies and Gibbs free energies- Molecular orbital energies (HOMO/LUMO)- Atomic charges and electrostatic potential maps | - Predict the most likely sites for nucleophilic attack (e.g., the carbonyl carbon).- Estimate the reaction rates for hydrolysis and aminolysis.- Visualize the distribution of electron density, highlighting reactive centers. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate chemical structure with reactivity or biological activity. | - Predicted reaction rate constants (k)- Classification of reactivity (e.g., high, medium, low) | - If a relevant dataset of lactone reactivity exists, a QSAR model could predict the hydrolysis or aminolysis rate of 3-ethoxyphthalide based on its structural features. |
Experimental Approaches for Reactivity Assessment
To validate the predictions from in-silico models, experimental determination of reactivity is essential. For 3-ethoxyphthalide, the primary reactions of interest are hydrolysis (reaction with water) and aminolysis (reaction with an amine), which represent common degradation pathways and synthetic transformations.
Table 2: Comparison of Experimental Methods for Assessing 3-Ethoxyphthalide Reactivity
| Experimental Method | Principle | Data Generated | Relevance to 3-Ethoxyphthalide |
| Hydrolysis Kinetics Study | The lactone is reacted with water (often under acidic or basic catalysis) and the disappearance of the starting material or appearance of the product is monitored over time. | - Rate constant (khyd)- Reaction order- Activation energy (Ea) | - Provides a quantitative measure of the stability of 3-ethoxyphthalide in aqueous environments, crucial for drug formulation and storage.- The data can be directly compared with DFT-calculated activation energies. |
| Aminolysis Kinetics Study | The lactone is reacted with an amine, and the reaction progress is monitored. | - Rate constant (kamin)- Reaction order- Product identification (e.g., N-substituted phthalimide) | - Relevant for understanding potential reactions with biological nucleophiles (e.g., amino acid residues in proteins).- Useful for synthetic applications where the phthalide moiety is modified. |
Experimental Protocols
Protocol for Determining the Rate of Acid-Catalyzed Hydrolysis of a Lactone
This protocol provides a general framework that can be adapted for 3-ethoxyphthalide.
1. Materials:
-
3-Ethoxyphthalide
-
Hydrochloric acid (HCl) solution of known concentration (e.g., 1 M)
-
Solvent (e.g., a mixture of acetonitrile and water to ensure solubility)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostated reaction vessel
2. Procedure:
-
Prepare a stock solution of 3-ethoxyphthalide of known concentration in the chosen solvent.
-
Prepare a reaction mixture by adding a known volume of the 3-ethoxyphthalide stock solution to the thermostated reaction vessel containing the HCl solution in the same solvent.
-
Start a timer immediately after mixing.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by neutralizing the acid with a base or by rapid dilution in a cold mobile phase).
-
Analyze the quenched aliquot by HPLC to determine the concentration of the remaining 3-ethoxyphthalide and the formed product (2-carboxybenzaldehyde ethyl ester).
-
Continue sampling until a significant portion of the 3-ethoxyphthalide has reacted.
3. Data Analysis:
-
Plot the concentration of 3-ethoxyphthalide versus time.
-
Determine the order of the reaction by fitting the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).
-
Calculate the rate constant (khyd) from the slope of the linearized plot.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Mandatory Visualizations
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Ethoxyphthalide
The proper disposal of 3-ethoxyphthalide, a solid organic compound, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the substance-specific Safety Data Sheet (SDS). In the absence of a specific SDS for 3-ethoxyphthalide, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat is mandatory to protect from spills.
-
Respiratory Protection: If handling fine powders or if the process may generate dust, use a respirator in a well-ventilated area or fume hood.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[2][6] The container must be compatible with the chemical.
-
The container must be marked with a "Hazardous Waste" label, including the full chemical name "3-ethoxyphthalide" (avoiding abbreviations), the date of accumulation, and the originating laboratory details.[7]
-
-
Waste Accumulation and Storage:
-
Disposal of Contaminated Materials:
-
Any materials contaminated with 3-ethoxyphthalide, such as gloves, weighing paper, or absorbent pads, must also be disposed of as hazardous solid waste in the same designated container.[6]
-
-
Empty Container Disposal:
-
If the original container of 3-ethoxyphthalide is to be disposed of, it must be triple-rinsed with a suitable solvent.[9]
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[7][9] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough cleaning and drying, deface or remove the original label before disposing of the container according to institutional guidelines, which may include recycling or placing it in the regular trash.[9]
-
-
Arranging for Final Disposal:
Quantitative Data Summary
| Property | Value |
| CAS Number | 5702-65-8 |
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| Appearance | Solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Solubility | Data not available |
| Acute Toxicity (Oral) | Data not available |
| Environmental Hazards | Data not available, assume harmful. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-ethoxyphthalide.
Caption: Disposal workflow for 3-ethoxyphthalide.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guidance for Handling 3-ethoxy-Phthalide
Disclaimer: A specific Safety Data Sheet (SDS) for 3-ethoxy-Phthalide was not located. The following guidance is based on safety data for structurally related compounds, including Phthalide and other derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling 3-ethoxy-Phthalide. The information is designed to ensure safe laboratory operations and minimize exposure risks.
Personal Protective Equipment (PPE)
Appropriate PPE is the cornerstone of laboratory safety when handling chemicals of unknown or uncertain toxicity. Based on information for analogous compounds which suggest potential for skin and eye irritation, the following PPE is recommended as a minimum standard.[1][2][3][4][5]
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Safety Glasses with side shields | Must be ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling related compounds. Always inspect gloves for tears or punctures before use.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that covers the arms is essential to protect against splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If engineering controls are insufficient or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical to minimize harm.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3][4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably a chemical fume hood. - Avoid inhalation of dust or vapors. - Avoid contact with eyes, skin, and clothing.[1][3] - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials such as strong oxidizing agents.[5] - Store away from heat and sources of ignition.[1][5] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain. |
| Contaminated Materials | Any materials (e.g., gloves, absorbent pads) contaminated with 3-ethoxy-Phthalide should be placed in a sealed, labeled container and disposed of as hazardous waste. |
| Empty Containers | Triple-rinse the container with a suitable solvent, collecting the rinsate for disposal as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Visualizing Safe Handling Workflows
To further clarify the necessary procedures, the following diagrams illustrate the logical flow of operations for handling and emergency response.
Caption: Experimental workflow for handling 3-ethoxy-Phthalide.
Caption: Logical relationships in an emergency response scenario.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


